Product packaging for alnuside A(Cat. No.:)

alnuside A

Cat. No.: B1247047
M. Wt: 462.5 g/mol
InChI Key: KQQLSXWIDDTWRR-RABNCREUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

alnuside A is a natural product found in Alnus japonica, Alnus serrulatoides, and Alnus firma with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O9 B1247047 alnuside A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30O9

Molecular Weight

462.5 g/mol

IUPAC Name

(5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one

InChI

InChI=1S/C24H30O9/c25-16-6-1-14(2-7-16)3-8-17(26)12-18(9-4-15-5-10-19(27)20(28)11-15)33-24-23(31)22(30)21(29)13-32-24/h1-2,5-7,10-11,18,21-25,27-31H,3-4,8-9,12-13H2/t18-,21+,22-,23+,24-/m0/s1

InChI Key

KQQLSXWIDDTWRR-RABNCREUSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC=C(C=C3)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC(CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC=C(C=C3)O)O)O)O

Synonyms

alnuside B

Origin of Product

United States

Foundational & Exploratory

Alnuside A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnuside A is a naturally occurring diarylheptanoid glycoside found in plants of the Alnus genus, notably Alnus firma. As a member of the diarylheptanoid class of compounds, it possesses a characteristic structure of two aromatic rings linked by a seven-carbon chain. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its anti-inflammatory properties and outlines the methodologies for its isolation and characterization, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is chemically defined as (5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one. The structure consists of a diarylheptanoid aglycone linked to a glucose moiety.

Chemical Identifiers:

PropertyValue
Molecular Formula C₂₄H₃₀O₉
Molecular Weight 462.5 g/mol
IUPAC Name (5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one
CAS Number Not available
PubChem CID 45782987
Standard InChI InChI=1S/C24H30O9/c25-16-6-1-14(2-7-16)3-8-17(26)12-18(9-4-15-5-10-19(27)20(28)11-15)33-24-23(31)22(30)21(29)13-32-24/h1-2,5-7,10-11,18,21-25,27-31H,3-4,8-9,12-13H2/t18-,21+,22-,23+,24-/m0/s1
Standard InChIKey KQQLSXWIDDTWRR-RABNCREUSA-N
Isomeric SMILES C1--INVALID-LINK--O--INVALID-LINK--O)O)CC(=O)CCC3=CC=C(C=C3)O)O)O">C@HO

Structural Visualization:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a solid at room temperature. Due to the presence of multiple hydroxyl groups and a glycosidic moiety, it is a moderately polar compound. This polarity renders it soluble in polar solvents such as methanol, ethanol, and mixtures of water and alcohol.

Biological Activities

Anti-inflammatory Activity

This compound, isolated from Alnus firma, has been shown to possess anti-inflammatory properties. It significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Antioxidant Activity

The chemical structure of this compound, particularly the presence of a catechol (3,4-dihydroxyphenyl) group, suggests that it has antioxidant properties. Catechol moieties are known to be effective radical scavengers due to their ability to donate hydrogen atoms. However, structure-activity relationship studies indicate that its antioxidant capacity is moderate, especially when compared to related diarylheptanoids that contain two catechol groups.

Experimental Protocols

Isolation of this compound from Alnus firma

A general procedure for the isolation of diarylheptanoids from Alnus species is as follows:

  • Extraction: The dried and powdered plant material (e.g., bark or leaves) is extracted with a polar solvent, typically methanol or ethanol, at room temperature. The extraction is usually repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diarylheptanoid glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Chromatographic Purification: The enriched fraction is subjected to a series of chromatographic techniques for the isolation of pure compounds. This often involves:

    • Column Chromatography: Using stationary phases like silica gel, Sephadex LH-20, or MCI gel with gradient elution systems of solvent mixtures (e.g., chloroform-methanol, ethyl acetate-methanol-water).

    • Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HMQC, HMBC) experiments to elucidate the detailed structure and stereochemistry.

Isolation_Workflow Start Dried Plant Material (Alnus firma) Extraction Extraction with Methanol Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChrom Column Chromatography Partitioning->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC StructureEluc Structure Elucidation (MS, NMR) PrepHPLC->StructureEluc End Pure this compound StructureEluc->End

Caption: General workflow for the isolation of this compound.

Signaling Pathways

The anti-inflammatory activity of this compound is associated with the inhibition of the nitric oxide (NO) production pathway in macrophages. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inducible nitric oxide synthase (iNOS) enzyme is upregulated, leading to a significant increase in NO production. This compound is thought to interfere with this pathway, likely by inhibiting the expression or activity of iNOS.

Anti_inflammatory_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage iNOS_up iNOS Upregulation Macrophage->iNOS_up NO_prod NO Production iNOS_up->NO_prod Inflammation Inflammation NO_prod->Inflammation AlnusideA This compound AlnusideA->iNOS_up Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound is a diarylheptanoid glycoside with a well-defined chemical structure and promising anti-inflammatory and moderate antioxidant activities. This technical guide provides foundational information for researchers interested in exploring its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action, conduct comprehensive structure-activity relationship analyses, and evaluate its efficacy and safety in preclinical and clinical settings.

Alnuside A: A Comprehensive Technical Guide on its Natural Source, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Alnuside A, a diarylheptanoid glycoside, has emerged as a noteworthy natural product with potential applications in pharmacology. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, discovery, and detailed experimental protocols for its isolation and characterization. Furthermore, this document elucidates its biological activities, particularly its role as a P-glycoprotein inhibitor and its antioxidant properties, supported by quantitative data and mechanistic pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton. These compounds, found predominantly in the Betulaceae family, have garnered significant interest due to their diverse pharmacological activities. This compound is a prominent member of this class, distinguished by its glycosidic linkage. This guide aims to consolidate the current knowledge on this compound, presenting it in a structured and technically detailed manner.

Natural Source and Discovery

This compound is primarily isolated from various species of the genus Alnus, commonly known as alder. Its presence has been confirmed in the following species:

  • Alnus hirsuta [1]

  • Alnus incana (Gray Alder)[2][3]

  • Alnus glutinosa (Black Alder)[4][5][6]

  • Alnus sibirica [7]

  • Alnus japonica [3][7]

The discovery and initial structure elucidation of this compound were first reported by Kuroyanagi et al. in 2005 from the bark of Alnus japonica.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₄H₃₀O₉[8]
Molecular Weight 462.5 g/mol [8]
Appearance Solid[8]
Solubility Soluble in polar solvents like methanol, ethanol, and water-alcohol mixtures.[8]

Experimental Protocols

Isolation of this compound from Alnus Species

The following protocol is a generalized procedure based on methodologies reported for the isolation of diarylheptanoids from Alnus species.

4.1.1. Plant Material and Extraction

  • Air-dried and powdered bark of the Alnus species is subjected to extraction with methanol (MeOH) at room temperature.

  • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The this compound fraction is typically found in the EtOAc and n-BuOH soluble fractions.

4.1.2. Chromatographic Purification

  • The bioactive fraction is subjected to column chromatography on silica gel.

  • Elution is performed with a gradient of chloroform-methanol (e.g., 100:1 to 1:1, v/v) to yield several sub-fractions.

  • Fractions containing this compound, monitored by thin-layer chromatography (TLC), are pooled.

  • Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS (C18) column with a mobile phase of methanol-water or acetonitrile-water gradient.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. This compound exhibits specific fragmentation patterns, with notable MS2 fragments at m/z 311 and 205, which are diagnostic for its identification.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR techniques (COSY, HMQC, HMBC), are employed to establish the connectivity of protons and carbons, confirming the diarylheptanoid skeleton and the position of the glycosidic linkage.

Antioxidant Activity Assay (DPPH Method)

The antioxidant potential of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • A stock solution of this compound is prepared in methanol.

  • A fresh solution of DPPH (e.g., 0.1 mM) in methanol is prepared.

  • Different concentrations of the this compound solution are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

Biological Activities and Signaling Pathways

P-glycoprotein Inhibition

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is a key contributor to multidrug resistance (MDR) in cancer cells.

Mechanism of Action: P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This compound is thought to non-competitively inhibit the function of P-gp, potentially by binding to an allosteric site on the transporter. This inhibition leads to an increased accumulation of anticancer drugs within the resistant cells, restoring their sensitivity to the treatment.

P_gp_Inhibition cluster_cell Cancer Cell Membrane Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Expulsion Drug->Pgp Efflux AlnusideA This compound AlnusideA->Pgp Inhibition

Figure 1: Mechanism of P-glycoprotein inhibition by this compound.
Antioxidant Activity

This compound exhibits moderate antioxidant activity, which is attributed to its chemical structure, particularly the presence of hydroxyl groups on the aromatic rings. These groups can donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress.

Experimental Workflow for Antioxidant Activity Assessment:

Antioxidant_Workflow cluster_prep Sample Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis A1 Isolate and Purify This compound A2 Prepare this compound Stock Solution (in Methanol) A1->A2 B2 Mix this compound with DPPH Solution A2->B2 B1 Prepare DPPH Solution (in Methanol) B1->B2 B3 Incubate in Dark (30 min) B2->B3 B4 Measure Absorbance at 517 nm B3->B4 C1 Calculate Percentage Inhibition B4->C1 C2 Compare with Positive Control (e.g., Ascorbic Acid) C1->C2

Figure 2: Experimental workflow for DPPH antioxidant assay.

Quantitative Data Summary

ParameterValue/ResultMethodReference
Molecular Formula C₂₄H₃₀O₉High-Resolution Mass Spectrometry[8]
Molecular Weight 462.5 g/mol Mass Spectrometry[8]
Diagnostic MS2 Fragments m/z 311, 205Tandem Mass Spectrometry[8]
P-glycoprotein Inhibition Suppressed P-gp function, comparable to curcuminDoxorubicin accumulation assay in MDR cells[9]
Antioxidant Activity ModerateDPPH radical scavenging assay[8]

Conclusion

This compound stands out as a diarylheptanoid glycoside with significant therapeutic potential. Its ability to inhibit P-glycoprotein makes it a promising candidate for overcoming multidrug resistance in cancer therapy. Furthermore, its antioxidant properties suggest a role in mitigating oxidative stress-related pathologies. This guide provides a foundational resource for researchers and professionals, offering detailed methodologies and a summary of the current understanding of this compound's natural origins and biological functions. Further research is warranted to fully explore its pharmacological profile and potential clinical applications.

References

The Biological Activity of Alnuside A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnuside A, a diarylheptanoid glycoside isolated from plants of the Alnus genus, has garnered interest for its potential pharmacological activities. Diarylheptanoids from Alnus species, including Alnus japonica, have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, hepatoprotective, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of the known biological activities of this compound and structurally related compounds. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to support further research and drug development efforts. While specific quantitative data for this compound is limited in the current literature, this guide contextualizes its potential activities based on studies of closely related diarylheptanoids and extracts from Alnus japonica.

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[3] These compounds are abundant in various species of the Betulaceae family, particularly the genus Alnus.[1] this compound is a glycoside derivative of a diarylheptanoid and has been isolated from Alnus japonica.[4] The diverse biological activities reported for diarylheptanoids make them promising candidates for the development of new therapeutic agents.[3] This document synthesizes the current understanding of the biological activities associated with this compound and its chemical relatives.

Data Presentation: Biological Activities of this compound and Related Compounds

While specific quantitative data for purified this compound is scarce in the reviewed literature, the following tables summarize the biological activities of closely related diarylheptanoids and extracts from Alnus japonica, providing a valuable comparative context.

Table 1: Antioxidant Activity of Diarylheptanoids from Alnus Species

Compound/ExtractAssayIC50 / ActivityReference CompoundSource
Alnus japonica ExtractDPPH Radical ScavengingSignificant activity at 50 µMPropyl gallate[1]
OregoninAntioxidant ActivityPotentN/A[5]
HirsutanonolAntioxidant ActivityPotentN/A[5]
MyricanoneDPPH Radical ScavengingSignificant activity at 50 µMPropyl gallate[1]
(+)-S-MyricanolDPPH Radical ScavengingSignificant activity at 50 µMPropyl gallate[1]

Note: Compounds with two catechol structures generally show more potent antioxidative activity than those with one.[5]

Table 2: Anti-inflammatory Activity of Diarylheptanoids from Alnus Species

Compound/ExtractModel/AssayDosage/ConcentrationEffectReference CompoundSource
(+)-S-MyricanolCarrageenan-induced rat paw edema10 mg/kgDemonstrated anti-inflammatory effectIndomethacin[1]
OregoninCOX-2 Expression (TPA-induced in MCF10A cells)N/ASignificant inhibitionN/A[6]
HirsutanonolCOX-2 Expression (TPA-induced in MCF10A cells)N/ASignificant inhibitionN/A[6]
Alnus japonica ExtractAtopic Dermatitis-like lesions in NC/Nga miceN/ASuppressed skin inflammationN/A[2]

Table 3: Anticancer and Cytotoxic Activity of Diarylheptanoids from Alnus Species

Compound/ExtractCell LineIC50 / EffectSource
Diarylheptanoids from Alnus glutinosaHuman non-small cell lung carcinoma (NCI-H460)Varies by compound[7]
Diarylheptanoids from Alnus glutinosaNormal keratinocytes (HaCaT)Varies by compound[7]

Table 4: Hepatoprotective Activity of Alnus japonica Extracts

ExtractModelEffectSource
Alnus japonica ExtractAcetaminophen-induced hepatotoxicity in ratsHepatoprotective and antioxidant effects[3]
Alnus japonica DiarylheptanoidsGeneralHepatoprotective compositions[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activities of compounds like this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic Acid)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of test and control solutions: Prepare a stock solution of the test compound and the positive control in the same solvent. Create a series of dilutions to determine the IC50 value.

  • Assay:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

    • Add varying concentrations of the test compound or positive control to the wells/cuvettes.

    • For the blank, add the solvent instead of the test compound.

  • Incubation: Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan (1% w/v in saline)

  • Test compound (this compound)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups (control, positive control, and test groups with different doses of the compound). Administer the test compound and positive control orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: One hour after the administration of the compounds, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation: The percentage of inhibition of edema is calculated for each group using the following formula:

    Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (this compound)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the test compound and positive control. Include a vehicle-only control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as follows:

    The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Mechanism of Action: Western Blot for NF-κB Activation

Western blotting can be used to detect the levels of key proteins in a signaling pathway, such as the phosphorylation of p65, a subunit of NF-κB, which indicates its activation.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • LPS (lipopolysaccharide) to induce inflammation

  • Test compound (this compound)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture the cells and pre-treat with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for a specific time (e.g., 30 minutes).

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and a loading control like β-actin to determine the effect of the test compound on NF-κB activation.

Visualization of Potential Mechanisms of Action

Based on the biological activities of related diarylheptanoids, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and cell proliferation. The following diagrams, generated using the DOT language, illustrate these potential mechanisms.

anti_inflammatory_workflow cluster_in_vivo In Vivo Anti-inflammatory Assay animal_prep Rat Preparation & Acclimatization dosing Compound Administration (this compound or Control) animal_prep->dosing induction Carrageenan Injection (Paw) dosing->induction measurement Paw Edema Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

antioxidant_workflow cluster_in_vitro In Vitro Antioxidant Assay (DPPH) prep_dpph Prepare DPPH Solution reaction Mix DPPH and this compound prep_dpph->reaction prep_sample Prepare this compound Dilutions prep_sample->reaction incubation Incubate in Dark reaction->incubation measure Measure Absorbance (517 nm) incubation->measure calculate Calculate % Scavenging & IC50 measure->calculate

Workflow for DPPH Radical Scavenging Assay.

nfkb_pathway cluster_pathway Hypothesized Inhibition of NF-κB Pathway by this compound LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active activation nucleus Nucleus NFkB_active->nucleus translocation genes Pro-inflammatory Gene Transcription nucleus->genes activates alnuside_a This compound alnuside_a->IKK inhibits?

Hypothesized NF-κB signaling inhibition by this compound.

mapk_pathway cluster_pathway Hypothesized Modulation of MAPK Pathway by this compound stimulus External Stimuli (e.g., Growth Factors, Stress) receptor Receptor stimulus->receptor MAPKKK MAPKKK (e.g., Raf, MEKK) receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK transcription_factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->transcription_factors response Cellular Responses (Proliferation, Inflammation) transcription_factors->response alnuside_a This compound alnuside_a->MAPKKK inhibits? alnuside_a->MAPKK inhibits?

Hypothesized MAPK signaling modulation by this compound.

Conclusion and Future Directions

The available evidence suggests that this compound, as a member of the diarylheptanoid family from Alnus species, holds potential as a bioactive compound with antioxidant, anti-inflammatory, and possibly anticancer and hepatoprotective properties. The structural features of related diarylheptanoids, particularly the presence of catechol moieties, are strongly linked to their antioxidant capacity.[5] Furthermore, the observed anti-inflammatory effects of Alnus japonica extracts and their constituent diarylheptanoids point towards a likely mechanism involving the inhibition of key inflammatory pathways such as NF-κB and MAPK.[2][8]

However, a significant knowledge gap exists regarding the specific quantitative biological activities and precise molecular mechanisms of purified this compound. To advance the development of this compound as a potential therapeutic agent, future research should focus on:

  • Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • Systematic in vitro and in vivo studies to determine the IC50 values of this compound in a range of antioxidant, anti-inflammatory, and anticancer assays.

  • Detailed mechanistic studies, including western blot and other molecular biology techniques, to elucidate the specific targets of this compound within the NF-κB, MAPK, and other relevant signaling pathways.

  • Pharmacokinetic and toxicological profiling of this compound to assess its drug-like properties and safety.

By addressing these research questions, the full therapeutic potential of this compound can be more thoroughly understood, paving the way for its potential application in the prevention and treatment of a variety of diseases.

References

Alnus japonica as a Source of Alnuside A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnus japonica, commonly known as Japanese alder, is a deciduous tree belonging to the Betulaceae family. It has a history of use in traditional medicine for various ailments. Modern phytochemical investigations have revealed that Alnus japonica is a rich source of bioactive compounds, particularly diarylheptanoids. Among these, alnuside A has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the extraction, isolation, and biological activities of this compound from Alnus japonica, tailored for researchers and professionals in drug development.

Extraction and Isolation of this compound

The isolation of this compound from Alnus japonica is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific yields of this compound are not extensively reported in the literature, this section outlines a comprehensive protocol based on established methods for the isolation of diarylheptanoids from Alnus species.

Experimental Protocol: Extraction and Fractionation
  • Plant Material Collection and Preparation:

    • Collect fresh leaves or bark of Alnus japonica.

    • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 48-72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • The diarylheptanoids, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.[1]

    • Concentrate each fraction using a rotary evaporator.

Experimental Protocol: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate or n-butanol fraction to silica gel column chromatography.

    • Stationary Phase: Silica gel (e.g., 70-230 mesh).

    • Mobile Phase: A gradient of chloroform-methanol or n-hexane-ethyl acetate is commonly used. Start with a non-polar solvent and gradually increase the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., UV light, anisaldehyde-sulfuric acid).

    • Pool fractions containing similar compound profiles.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound using preparative or semi-preparative HPLC.

    • Column: A reversed-phase C18 (ODS) column is typically employed.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water is common.

    • Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 280 nm.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound using analytical HPLC and its structure by spectroscopic methods (NMR, MS).

Quantitative Data

Biological Activities and Signaling Pathways

Diarylheptanoids from Alnus japonica, including this compound, have demonstrated a range of biological activities, primarily antioxidant and anti-inflammatory effects.

Antioxidant Activity and the Nrf2 Signaling Pathway

The antioxidant properties of diarylheptanoids are often attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular resistance to oxidative stress.[2][3]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like certain diarylheptanoids, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Nrf2_Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits AlnusideA This compound AlnusideA->Keap1_Nrf2 Inhibits Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub Promotes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Leads to

Caption: Nrf2 antioxidant response pathway activated by this compound.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is implicated in a multitude of diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Diarylheptanoids from Alnus species have been shown to inhibit NF-κB activation.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates AlnusideA This compound AlnusideA->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p Phosphorylated IκB IKK->IkB_p Phosphorylates NFkB NF-κB IkB_NFkB->NFkB Releases IkB_deg IκB Degradation IkB_p->IkB_deg Leads to NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_nuc->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Promotes

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of this compound from Alnus japonica.

Experimental_Workflow Plant_Material Alnus japonica (Leaves or Bark) Extraction Methanol/Ethanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) Crude_Extract->Fractionation Active_Fractions Ethyl Acetate & n-Butanol Fractions Fractionation->Active_Fractions Column_Chrom Silica Gel Column Chromatography Active_Fractions->Column_Chrom Semi_Pure Semi-pure Fractions Column_Chrom->Semi_Pure HPLC Preparative HPLC (C18 Column) Semi_Pure->HPLC AlnusideA Pure this compound HPLC->AlnusideA Analysis Structural Elucidation (NMR, MS) & Bioassays AlnusideA->Analysis

Caption: Workflow for this compound isolation and analysis.

Conclusion

Alnus japonica represents a valuable natural source of the diarylheptanoid this compound. The protocols outlined in this guide provide a framework for its successful extraction and isolation. The antioxidant and anti-inflammatory properties of this compound, likely mediated through the Nrf2 and NF-κB pathways respectively, suggest its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile, establish quantitative yields from various sources, and explore its efficacy in preclinical models of diseases associated with oxidative stress and inflammation.

References

Preliminary Research on Alnuside A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Extensive searches for "Alnuside A" have not yielded any specific scientific data or publications. It is possible that this is a novel or very recently isolated compound with research yet to be published, or that the name is a variant or potential misspelling of a more well-documented compound. One possibility, based on phonetic similarity, is Agnuside , an iridoid glycoside with established bioactivities. This guide will proceed by presenting a detailed overview of the known bioactivities of Agnuside, with the caveat that this information may not be applicable to "this compound". Researchers interested in "this compound" should first verify its chemical identity and structure.

Introduction to Agnuside

Agnuside is an iridoid glycoside that has been isolated from various plants, most notably from Vitex species. It is recognized for its potential therapeutic properties, particularly its anti-inflammatory and hormonal modulatory effects. This document provides a summary of the existing research on Agnuside's bioactivity, focusing on its mechanisms of action, supported by quantitative data from key studies.

Anti-inflammatory and Analgesic Activities

Agnuside has demonstrated significant anti-inflammatory and analgesic properties in several preclinical studies. The primary mechanism appears to be the downregulation of pro-inflammatory mediators and cytokines.

Quantitative Data on Anti-inflammatory Effects
Model Parameter Measured Treatment Dosage Result Reference
Carrageenan-induced rat paw edemaPaw volumeAgnuside1.56-12.50 mg/kgDose-dependent reduction in paw edema[1]
Acetic acid-induced vascular permeability in miceEvans blue dye leakageAgnusideNot specifiedInhibition of vascular permeability[1]
Adjuvant-induced arthritis in ratsArthritic score, Paw volumeAgnuside1.56-12.50 mg/kgSignificant suppression of arthritis[1]
In vivo leukocyte migrationLeukocyte count in pleural exudateAgnusideNot specifiedInhibition of leukocyte migration[1]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (150-200g).

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Treatment: Agnuside is administered orally at doses of 1.56, 3.12, 6.25, and 12.50 mg/kg, 1 hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway

The anti-inflammatory action of Agnuside is believed to be mediated through the inhibition of key inflammatory signaling pathways.

G Simplified Anti-inflammatory Signaling Pathway for Agnuside Agnuside Agnuside NF_kB NF-κB Pathway Agnuside->NF_kB Inhibits MAPK MAPK Pathway Agnuside->MAPK Inhibits Pro_inflammatory_Stimuli Pro-inflammatory Stimuli Cell_Membrane Cell Membrane Cell_Membrane->NF_kB Cell_Membrane->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Inflammatory_Enzymes Inflammatory Enzymes (COX-2, iNOS) NF_kB->Inflammatory_Enzymes MAPK->Pro_inflammatory_Cytokines MAPK->Inflammatory_Enzymes Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Inflammatory_Enzymes->Inflammation

Caption: Agnuside's potential inhibition of NF-κB and MAPK pathways.

Hormonal Modulation

Agnuside is also noted for its effects on the endocrine system, particularly its interaction with estrogen receptors.

Mechanism of Action

Agnuside exhibits estrogen-like activities by interacting with estrogen receptors (ER-alpha) and estrogen receptor-regulated progesterone receptors.[2] This interaction is thought to be the basis for its use in managing symptoms associated with premenstrual syndrome and menopause.[2]

Experimental Workflow for Assessing Estrogenic Activity

G Workflow for Assessing Estrogenic Activity of Agnuside cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Receptor_Binding Estrogen Receptor Binding Assay Reporter_Gene Reporter Gene Assay in ER-positive cells Cell_Proliferation Cell Proliferation Assay (e.g., MCF-7 cells) Uterotrophic_Assay Uterotrophic Assay in ovariectomized rodents Vaginal_Cornification Vaginal Cornification Assay Agnuside Agnuside Agnuside->Receptor_Binding Agnuside->Reporter_Gene Agnuside->Cell_Proliferation Agnuside->Uterotrophic_Assay Agnuside->Vaginal_Cornification

Caption: Experimental workflow for evaluating Agnuside's estrogenic effects.

Conclusion

While the bioactivity of "this compound" remains uncharacterized in publicly available scientific literature, the study of similar compounds like Agnuside provides a potential framework for future research. Agnuside demonstrates promising anti-inflammatory and hormonal modulatory effects, suggesting that if "this compound" is structurally related, it may possess a similar pharmacological profile. Further research is imperative to isolate, characterize, and evaluate the bioactivities of "this compound" to determine its therapeutic potential. Researchers are strongly encouraged to confirm the identity of their compound of interest before proceeding with biological assays.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnuside A, a prominent member of the diarylheptanoid glycoside family, has garnered significant interest within the scientific community for its potential therapeutic applications. Diarylheptanoids, characterized by two aromatic rings linked by a seven-carbon chain, are widely distributed in nature, particularly in plants of the Alnus genus (commonly known as alders). These compounds have demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides an in-depth overview of this compound, its chemical classification, structurally related compounds, and a detailed examination of its biological activities, supported by quantitative data and experimental methodologies.

Chemical Classification and Structure

This compound is classified as a diarylheptanoid glycoside . Its structure consists of a 1,7-diphenylheptane skeleton, where one of the phenyl groups is substituted with a glycosidic moiety.

Molecular Formula: C₂₄H₃₀O₉[1]

Molecular Weight: 462.5 g/mol [1]

IUPAC Name: (5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one[1]

The core structure of diarylheptanoids can be further categorized based on the substitution patterns on the aromatic rings and the heptane chain, as well as the nature of the glycosidic linkage.

Related Compounds

Several diarylheptanoids structurally related to this compound have been isolated from various Alnus species. These compounds often co-occur with this compound and exhibit a range of biological activities. Understanding the structure-activity relationships within this class of compounds is crucial for drug development.

Table 1: Structures of this compound and Related Diarylheptanoids

Compound NameStructureKey Structural Differences from this compound
This compound (5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one-
Hirsutanone 1,7-bis(3,4-dihydroxyphenyl)heptan-3-oneLacks the glycosidic moiety and has a second dihydroxyphenyl group instead of a hydroxyphenyl group.
Hirsutanonol (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-oneAglycone of this compound with a second dihydroxyphenyl group.
Oregonin (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-(β-D-xylopyranosyloxy)heptan-3-oneXylose sugar instead of glucose, and a second dihydroxyphenyl group.
Platyphylloside 1,7-bis(4-hydroxyphenyl)heptan-3-one-5-O-β-D-glucopyranosideBoth aromatic rings are hydroxyphenyl groups.

Biological Activities and Quantitative Data

Diarylheptanoids from Alnus species have been extensively studied for their pharmacological effects. The following tables summarize the quantitative data on their cytotoxic and anti-inflammatory activities.

Cytotoxic Activity

Table 2: Cytotoxic Activity (IC₅₀, µM) of Diarylheptanoids from Alnus japonica [2][3][4][5]

CompoundJurkat (Leukemia)U937 (Leukemia)THP-1 (Leukemia)HL-60 (Leukemia)HCT-15 (Colon Cancer)Colo205 (Colon Cancer)
Hirsutanone 11.3719.8727.0333.5939.3443.91
Oregonin 22.16-46.87---

Note: A lower IC₅₀ value indicates a higher cytotoxic activity. "-" indicates data not available.

Anti-inflammatory Activity

The anti-inflammatory effects of diarylheptanoids are often attributed to their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Table 3: Inhibition of NO and COX-2 Production (IC₅₀, µg/mL) by Diarylheptanoids from Alnus japonica [6]

Compound Number (as per source)Inhibition of NO ProductionInhibition of COX-2 Production
Compound 6 16.720.7
Compound 7 -25.7
Compound 8 27.225.0
Compound 9 -27.3
L-NMMA (Positive Control for NO) 22.8-
Indomethacin (Positive Control for COX-2) -26.2

Note: The specific structures for compounds 6, 7, 8, and 9 were not detailed in the abstract.

Signaling Pathways

Emerging evidence suggests that the biological activities of diarylheptanoids are mediated through the modulation of key cellular signaling pathways. Hirsutenone, a close structural analog of this compound's aglycone, has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Hirsutenone Hirsutenone Hirsutenone->IKK Complex Inhibits Gene Expression Gene Expression NF-κB_n->Gene Expression Activates Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response

Caption: Proposed mechanism of NF-κB inhibition by Hirsutenone.

Experimental Protocols

Isolation and Purification of Diarylheptanoids from Alnus Species

The following is a generalized protocol based on methodologies reported for the isolation of diarylheptanoids.[7][8]

1. Extraction:

  • Air-dried and powdered bark of the Alnus species is macerated with methanol at room temperature.

  • The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The fractions are concentrated to yield respective sub-extracts.

3. Chromatographic Separation:

  • The ethyl acetate or butanol fraction, typically rich in diarylheptanoids, is subjected to column chromatography on silica gel.

  • Elution is performed with a gradient of chloroform and methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. High-Performance Liquid Chromatography (HPLC) Purification:

  • Fractions containing the compounds of interest are further purified by preparative reverse-phase HPLC (RP-HPLC).

  • A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

  • The purity and identity of the isolated compounds are confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

G Start Start Alnus Bark Alnus Bark Start->Alnus Bark Extraction Extraction Alnus Bark->Extraction Methanol Fractionation Fractionation Extraction->Fractionation Solvent Partitioning Column Chromatography Column Chromatography Fractionation->Column Chromatography Silica Gel HPLC Purification HPLC Purification Column Chromatography->HPLC Purification Reverse Phase Characterization Characterization HPLC Purification->Characterization NMR, MS End End Characterization->End

Caption: General workflow for the isolation of diarylheptanoids.

Conclusion

This compound and its related diarylheptanoids represent a promising class of natural products with significant potential for the development of novel therapeutic agents. Their diverse biological activities, particularly in the areas of oncology and inflammation, warrant further investigation. This technical guide provides a foundational understanding of the chemistry, biology, and experimental approaches related to this compound, serving as a valuable resource for researchers in the field of natural product drug discovery. Future research should focus on elucidating the precise molecular targets and mechanisms of action of this compound, as well as exploring its pharmacokinetic and pharmacodynamic properties in preclinical models.

References

Early Studies on the Isolation of Alnuside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational methodologies employed in the early studies for the isolation of alnuside A and related diarylheptanoid glycosides from plants of the Alnus genus. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the extraction, purification, and analytical techniques that have been pivotal in the study of these bioactive compounds.

Introduction to this compound and Diarylheptanoids

This compound is a diarylheptanoid glycoside, a class of natural products characterized by a 1,7-diphenylheptane skeleton. These compounds, isolated from various species of the Alnus (alder) genus, have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The isolation and characterization of these molecules are the critical first steps in harnessing their therapeutic potential. Early research into these compounds laid the groundwork for more advanced analytical and synthetic approaches.

Quantitative Data from Early Extraction Studies

Initial investigations into the extraction of diarylheptanoids from Alnus species focused on optimizing solvent systems to maximize the yield of target compounds. The following table summarizes the quantitative analysis of two prominent diarylheptanoids, oregonin and hirsutanone, from the bark of Alnus japonica using different extraction solvents. This data provides a comparative baseline for understanding extraction efficiency.

Extraction SolventOregonin Concentration (µg/mL)Hirsutanone Concentration (µg/mL)
100% Ethanol451.29 ± 14.8017.75 ± 3.69
70% Ethanol503.11 ± 23.2514.81 ± 5.80
70% Methanol644.12 ± 16.0118.41 ± 3.99
Water610.02 ± 10.3418.29 ± 2.58

Experimental Protocols: A Composite Methodology

The following protocols are a synthesis of methodologies reported in early studies on the isolation of diarylheptanoid glycosides from Alnus species. They represent a generalized workflow that can be adapted for the specific isolation of this compound.

Plant Material and Extraction
  • Plant Material: The bark of Alnus species, such as Alnus japonica, is collected and air-dried. The dried bark is then ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction:

    • The powdered bark is subjected to exhaustive extraction with methanol or ethanol at room temperature.

    • Alternatively, a Soxhlet apparatus can be used for a more efficient extraction process.

    • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation of the Crude Extract

The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The diarylheptanoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

  • Silica Gel Column Chromatography:

    • The enriched fraction (e.g., ethyl acetate fraction) is subjected to silica gel column chromatography.

    • A gradient elution system is employed, starting with a non-polar solvent like chloroform and gradually increasing the polarity with the addition of methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.

  • Sephadex LH-20 Column Chromatography:

    • Fractions from the silica gel column that show the presence of diarylheptanoids are further purified on a Sephadex LH-20 column.

    • Methanol is typically used as the mobile phase. This step is effective in separating compounds based on their molecular size and polarity.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved using preparative reversed-phase HPLC (RP-HPLC).

    • Column: A C18 (ODS) column is commonly used.

    • Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

    • Detection: UV detection at wavelengths around 280 nm is suitable for aromatic compounds like diarylheptanoids.

Analytical Methods for Quantification

For the quantitative analysis of this compound and related compounds in extracts and fractions, High-Performance Thin-Layer Chromatography (HPTLC) and HPLC are employed.

  • HPTLC Method:

    • Stationary Phase: Silica gel 60 F254 HPTLC plates.

    • Mobile Phase: A mixture of chloroform, methanol, and formic acid (e.g., 75:25:2, v/v/v).

    • Detection: Post-chromatographic derivatization with a vanillin-sulfuric acid reagent followed by densitometric analysis at a specific wavelength (e.g., 610 nm).

  • HPLC Method:

    • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm).

    • Mobile Phase: A gradient elution with Solvent A (water/methanol/acetic acid; 890:100:10, v/v/v) and Solvent B (methanol).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector.

Visualization of the Isolation Workflow

The following diagrams illustrate the key processes in the isolation of this compound.

experimental_workflow start Powdered Alnus Bark extraction Solvent Extraction (Methanol or Ethanol) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract partition Solvent Partitioning (Hexane, Chloroform, EtOAc, BuOH) crude_extract->partition fractions Ethyl Acetate & n-Butanol Fractions partition->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative RP-HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound from Alnus bark.

analytical_pathway extract Alnus Extract or Fraction hptlc HPTLC Analysis extract->hptlc hplc HPLC Analysis extract->hplc quantification Quantification of this compound hptlc->quantification Densitometry hplc->quantification UV Detection

Caption: Analytical pathways for the quantification of this compound.

Structural Elucidation

Once isolated, the structure of this compound is elucidated using a combination of spectroscopic techniques. These include:

  • Ultraviolet (UV) Spectroscopy: To identify the presence of aromatic chromophores.

  • Infrared (IR) Spectroscopy: To determine the presence of functional groups such as hydroxyls, carbonyls, and aromatic rings.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of all atoms in the molecule and to determine its stereochemistry.

The collective interpretation of data from these analytical methods allows for the unambiguous assignment of the structure of this compound. This foundational knowledge is indispensable for subsequent research into its biological activities and potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Extraction of Alnuside A from Alnus japonica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnus japonica, commonly known as Japanese alder, is a rich source of various bioactive compounds, including a class of diarylheptanoids with potential therapeutic applications. Among these, Alnuside A has garnered interest for its potential pharmacological activities. These application notes provide a comprehensive overview of the extraction and purification of this compound from Alnus japonica, supported by quantitative data and detailed experimental protocols based on available literature for structurally related compounds.

Data Presentation

Extraction SolventOregonin Concentration (µg/mL)Hirsutanone Concentration (µg/mL)Reference
70% Methanol644.12 ± 16.0118.41 ± 3.99[1]
Water610.02 ± 10.3418.29 ± 2.58[1]
70% Ethanol503.11 ± 23.2514.81 ± 5.80[1]
100% Ethanol451.29 ± 14.8017.75 ± 3.69[1]

Table 1: Concentration of Oregonin and Hirsutanone in Alnus japonica extracts using different solvents. Data from a study on the quantitative analysis of these compounds can guide solvent selection for this compound extraction.[1]

Based on this data, 70% methanol appears to be the most effective solvent for extracting the highest quantity of these diarylheptanoids.

Experimental Protocols

The following protocols are synthesized from methodologies reported for the extraction and isolation of diarylheptanoids from Alnus species.

Protocol 1: Extraction of Crude Diarylheptanoid-Rich Fraction

This protocol describes the initial extraction of a crude fraction containing this compound from Alnus japonica plant material.

Materials:

  • Dried and powdered Alnus japonica (stem bark or leaves)

  • 70% Methanol (MeOH)

  • Rotary evaporator

  • Filter paper

  • Beakers and flasks

Procedure:

  • Maceration: Weigh 100 g of dried, powdered Alnus japonica plant material and place it in a large flask.

  • Add 1 L of 70% methanol to the flask.

  • Seal the flask and allow it to macerate for 72 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant residue.

  • Re-extraction: Repeat the maceration process with the plant residue two more times with fresh 70% methanol to ensure exhaustive extraction.

  • Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

Protocol 2: Solvent Partitioning for Fractionation

This protocol is for the fractionation of the crude extract to enrich the diarylheptanoid content.

Materials:

  • Crude methanolic extract from Protocol 1

  • Distilled water

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Separatory funnel

Procedure:

  • Suspension: Suspend the crude methanolic extract in 500 mL of distilled water.

  • Ethyl Acetate Partitioning: Transfer the aqueous suspension to a separatory funnel and add 500 mL of ethyl acetate.

  • Shake the funnel vigorously and then allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat this partitioning step two more times with fresh ethyl acetate.

  • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the EtOAc-soluble fraction.

  • n-Butanol Partitioning: To the remaining aqueous layer, add 500 mL of n-butanol.

  • Perform the partitioning as described in steps 3 and 4 to obtain the n-BuOH-soluble fraction.

  • Concentrate the n-butanol fractions to yield the n-BuOH-soluble fraction. Diarylheptanoids like this compound are typically found in the ethyl acetate and/or n-butanol fractions.

Protocol 3: Isolation of this compound by Chromatographic Techniques

This protocol outlines the purification of this compound from the enriched fraction using column chromatography and preparative HPLC.

Materials:

  • EtOAc or n-BuOH fraction from Protocol 2

  • Silica gel (for column chromatography)

  • Appropriate solvent system for elution (e.g., a gradient of chloroform-methanol)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile and water (HPLC grade)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the dried EtOAc or n-BuOH fraction in a minimal amount of methanol.

    • Adsorb this onto a small amount of silica gel and dry it.

    • Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% chloroform).

    • Load the dried sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Preparative HPLC:

    • Combine the fractions containing this compound from the column chromatography and concentrate them.

    • Dissolve the concentrated sample in the HPLC mobile phase.

    • Inject the sample into a preparative HPLC system equipped with a C18 column.

    • Elute with an isocratic or gradient system of acetonitrile and water. The exact conditions will need to be optimized based on the specific instrument and column.

    • Monitor the elution profile with a UV detector (typically around 280 nm for diarylheptanoids).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated this compound using analytical HPLC and its identity through spectroscopic methods like NMR and MS.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and isolation of this compound from Alnus japonica.

Extraction_Workflow Plant Alnus japonica (Stem Bark/Leaves) Extraction Maceration with 70% Methanol Plant->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 CrudeExtract Crude Methanolic Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (EtOAc & n-BuOH) CrudeExtract->Partitioning EtOAc Ethyl Acetate Fraction Partitioning->EtOAc nBuOH n-Butanol Fraction Partitioning->nBuOH ColumnChrom Silica Gel Column Chromatography EtOAc->ColumnChrom nBuOH->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC AlnusideA Pure this compound PrepHPLC->AlnusideA

Workflow for this compound extraction and purification.

Potential Signaling Pathway

While the specific signaling pathway for this compound is not yet fully elucidated, studies on other diarylheptanoids from Alnus species suggest a likely mechanism of action through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in inflammation.[2]

NFkB_Pathway cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive sequesters in cytoplasm NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to InflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, iNOS) Nucleus->InflammatoryGenes induces AlnusideA This compound (putative) AlnusideA->IKK inhibits (putative)

Putative anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for the Isolation and Purification of Alnuside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the isolation and purification of alnuside A, a diarylheptanoid glycoside found in plants of the Alnus genus. The protocols outlined below are based on established techniques for the separation of structurally related natural products.

Introduction

This compound is a diarylheptanoid glycoside that, along with other related compounds, has been isolated from the bark and leaves of various alder species (Alnus spp.), such as Alnus glutinosa and Alnus japonica. Diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential chemopreventive properties. The purification of this compound is essential for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.

This document provides detailed protocols for the extraction, preliminary separation, and final purification of this compound, along with methods for assessing its purity.

Overview of the Isolation and Purification Workflow

The general workflow for isolating this compound involves a multi-step process beginning with the extraction from plant material, followed by chromatographic separation techniques to isolate the target compound from a complex mixture of phytochemicals.

workflow PlantMaterial Plant Material (e.g., Alnus glutinosa bark) Extraction Extraction PlantMaterial->Extraction Solvent/Microwave CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography DiarylheptanoidFraction Diarylheptanoid-Enriched Fraction ColumnChromatography->DiarylheptanoidFraction PrepHPLC Preparative HPLC DiarylheptanoidFraction->PrepHPLC PureAlnusideA Pure this compound PrepHPLC->PureAlnusideA PurityAnalysis Purity Analysis (Analytical HPLC, NMR) PureAlnusideA->PurityAnalysis

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocols

Plant Material and Extraction

The bark of Alnus glutinosa (black alder) is a known source of this compound. The extraction process aims to efficiently remove the diarylheptanoid glycosides from the plant matrix.

Protocol 3.1.1: Microwave-Assisted Water Extraction (MAWE)

This method is a green and efficient technique for extracting polar compounds like glycosides.

  • Preparation of Plant Material: Dry the Alnus glutinosa bark at 40-50°C and grind it into a fine powder (20-40 mesh).

  • Extraction:

    • Mix the powdered bark with deionized water in a solid-to-liquid ratio of 1:10 (w/v) in a microwave-transparent vessel.

    • Place the vessel in a microwave extractor.

    • Heat the mixture to 90°C and maintain this temperature for 15 minutes with continuous stirring.

    • Allow the mixture to cool to room temperature.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude aqueous extract.

    • Lyophilize the concentrated extract to yield a dry powder.

Protocol 3.1.2: Methanol Extraction

A conventional solvent extraction method.

  • Preparation of Plant Material: Prepare the dried and powdered Alnus glutinosa bark as described in Protocol 3.1.1.

  • Extraction:

    • Macerate the powdered bark with methanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.

    • Filter the mixture and collect the methanol extract.

    • Repeat the extraction process twice more with fresh methanol.

  • Concentration:

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.

Preliminary Purification: Silica Gel Column Chromatography

This step aims to separate the crude extract into fractions to enrich the diarylheptanoid glycosides.

Protocol 3.2.1: Fractionation of the Crude Extract

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., n-hexane).

    • Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the silica gel slurry.

    • Wash the packed column with the starting mobile phase.

  • Sample Loading:

    • Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel (e.g., 20 g) by dissolving the extract in methanol, adding the silica gel, and evaporating the solvent to dryness.

    • Carefully load the dried sample-silica gel mixture onto the top of the prepared column.

  • Elution:

    • Elute the column with a stepwise gradient of increasing polarity. A typical solvent system would be a mixture of chloroform and methanol.

    • Start with 100% chloroform and gradually increase the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% methanol).

    • Collect fractions of a fixed volume (e.g., 100 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualizing with a UV lamp (254 nm) and/or by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

    • Combine the fractions containing similar compound profiles, particularly those showing the presence of diarylheptanoid glycosides. The fractions containing this compound are typically eluted with the more polar solvent mixtures.

Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique used to isolate pure this compound from the enriched fraction.

Protocol 3.3.1: Isolation of this compound

  • Sample Preparation: Dissolve the diarylheptanoid-enriched fraction in the HPLC mobile phase (initial conditions) and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program: A linear gradient from 10% to 40% A over 40 minutes is a typical starting point. The gradient should be optimized based on the separation of the target compound from impurities.

    • Flow Rate: A typical flow rate for a preparative column of this size is 10-20 mL/min.

    • Detection: UV detection at 280 nm.

    • Injection Volume: This will depend on the concentration of the sample and the loading capacity of the column.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound. The retention time can be predetermined using an analytical HPLC system with a reference standard if available, or by analyzing the collected fractions.

  • Post-Purification Processing:

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.

Data Presentation

The following tables summarize illustrative quantitative data for the isolation of diarylheptanoids from Alnus glutinosa bark. Note that specific yields for this compound are not widely reported; therefore, data for total diarylheptanoids and the major component, oregonin, are presented as a reference.

Table 1: Extraction Yields of Diarylheptanoids from Alnus glutinosa Bark

Extraction MethodSolventExtraction TimeTemperatureTotal Phenol Content (g GAE/g extract)Diarylheptanoid Content (g/g extract)
MacerationMethanol24 hRoom Temp.~0.60~0.50
Microwave-AssistedWater15 min90°C~0.71[1]~0.65[1]

GAE: Gallic Acid Equivalents

Table 2: Illustrative Purification Data for a Diarylheptanoid Glycoside (Oregonin) from Alnus spp.

Purification StepStarting MaterialProductYield (%)Purity (%)
Methanol ExtractionDried BarkCrude Extract15-20~5-10
Silica Gel ChromatographyCrude ExtractEnriched Fraction30-40 (of crude)~50-60
Preparative HPLCEnriched FractionPure Oregonin50-60 (of enriched fraction)>98

Note: The data in Table 2 are estimates based on typical yields for natural product isolation and are provided for illustrative purposes. Actual yields may vary depending on the plant material and experimental conditions.

Purity Assessment

The purity of the isolated this compound should be assessed using analytical techniques.

Analytical High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV-Vis or Photodiode Array (PDA) detector to check for peak purity.

  • Purity Calculation: The purity is typically calculated based on the peak area percentage of the target compound in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the structure of the isolated compound and to assess its purity. The absence of significant impurity signals in the NMR spectra is a strong indicator of high purity. Quantitative NMR (qNMR) can also be employed for an absolute purity determination.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the purification process, highlighting the increasing purity at each step.

purification_logic cluster_0 Purification Stages cluster_1 Purification Techniques CrudeExtract Crude Extract (Low Purity) ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography EnrichedFraction Enriched Fraction (Medium Purity) Prep HPLC Prep HPLC EnrichedFraction->Prep HPLC PureCompound Pure this compound (High Purity) Extraction Extraction Extraction->CrudeExtract ColumnChromatography->EnrichedFraction Prep Prep HPLC Preparative HPLC Prep HPLC->PureCompound

Caption: Logical flow of the purification process and the corresponding increase in purity.

Conclusion

The protocols described in these application notes provide a robust framework for the successful isolation and purification of this compound from Alnus species. The combination of an efficient extraction method, such as microwave-assisted water extraction, followed by sequential chromatographic steps, is effective in obtaining the pure compound. The purity of the final product should always be verified using appropriate analytical techniques. These purified compounds can then be used for further biological and pharmacological studies.

References

Application Notes & Protocols: Quantification of Alnuside A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of alnuside A, a cyclic diarylheptanoid glycoside, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol outlines instrumentation, sample preparation, chromatographic conditions, and a comprehensive guide to method validation. The provided information is intended to facilitate the accurate and precise quantification of this compound in various sample matrices, particularly in natural product extracts and pharmaceutical formulations.

Introduction

This compound is a diarylheptanoid found in various plant species of the Alnus genus (Betulaceae family). Diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest due to their diverse pharmacological activities. Accurate and reliable quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This application note presents a robust HPLC method suitable for this purpose.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water. Formic acid or acetic acid for mobile phase modification.

  • Reference Standard: this compound (purity ≥98%).

  • Sample Preparation: Standard laboratory equipment for extraction (e.g., ultrasonic bath, centrifuge) and filtration (0.45 µm or 0.22 µm syringe filters).

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or a mixture of methanol and water to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation (from plant material):

    • Accurately weigh the powdered plant material.

    • Extract the material with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or another appropriate extraction technique.

    • Centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter prior to injection into the HPLC system.

HPLC Method

The following table summarizes the recommended HPLC conditions for the quantification of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution See Table 2 for a typical gradient profile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 250 nm (based on typical UV absorbance for cyclic diarylheptanoids[1])

Table 1: Recommended HPLC Conditions for this compound Quantification

A gradient elution is recommended to ensure good separation of this compound from other components in complex mixtures.

Time (min)%A (0.1% Formic Acid in Water)%B (Acetonitrile)
09010
206040
304060
351090
401090
419010
509010

Table 2: Example of a Gradient Elution Profile

Method Validation

To ensure the reliability of the quantitative data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis, comparison of retention times and UV spectra with a reference standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.R² > 0.999 for the calibration curve.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the expected sample concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for spiked samples.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.RSD ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, column temperature, and mobile phase composition.

Table 3: HPLC Method Validation Parameters and Typical Acceptance Criteria

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography uv_detection UV Detection (250 nm) chromatography->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

References

Application Note: Analysis of Alnuside A using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the identification and quantification of Alnuside A, a diarylheptanoid glycoside, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described methodologies are intended for researchers, scientists, and drug development professionals working with natural products. The protocol covers sample preparation, LC separation, and MS/MS detection parameters. Additionally, a representative signaling pathway potentially modulated by this compound is illustrated.

Introduction

This compound, identified as 1,7-bis-(3,4-dihydroxyphenyl)-5-hydroxyheptane-3-O-β-D-xylopyranoside, is a bioactive diarylheptanoid found in plants of the Alnus genus. Diarylheptanoids from Alnus species have been reported to possess various pharmacological activities, including anti-inflammatory and antioxidant effects. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of this compound. LC-MS/MS offers high selectivity and sensitivity for the analysis of such compounds in complex matrices.

Experimental

2.1.1. Plant Material (e.g., Alnus bark)

  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction: Weigh 1.0 g of the powdered material and transfer it to a conical flask. Add 20 mL of 80% methanol.

  • Sonication: Sonicate the mixture for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.

2.1.2. Biological Matrix (e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an LC vial for analysis.

A standard reverse-phase UPLC/HPLC system can be utilized for the separation of this compound.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate at 5% B for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterRecommended Conditions
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Quantitative Data

The chemical formula for this compound (1,7-bis-(3,4-dihydroxyphenyl)-5-hydroxyheptane-3-O-β-D-xylopyranoside) is C25H32O11. Its monoisotopic mass is 508.1945 g/mol .

Table 1: Mass Spectrometry Parameters for this compound

Ion ModePrecursor Ion (m/z)AdductProduct Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Positive509.1998[M+H]+377.1697137.059715 - 25
Positive531.1817[M+Na]+377.1697137.059715 - 25
Negative507.1866[M-H]-375.1540123.044120 - 30

Note: Product ions are predicted based on the fragmentation of the aglycone (loss of xyloside, 132 Da) and characteristic cleavages of the diarylheptanoid structure. Optimal collision energies should be determined empirically.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Plant Material or Biological Matrix Extraction Solvent Extraction / Protein Precipitation Sample->Extraction Filtration Centrifugation & Filtration Extraction->Filtration LC UPLC/HPLC Separation (C18 Column) Filtration->LC MS ESI-MS/MS Detection LC->MS Data Data Acquisition (MRM Mode) MS->Data Quant Quantification Data->Quant Ident Identification Data->Ident

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_pathway Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Inflammation Inflammation PGs->Inflammation NO->Inflammation AlnusideA This compound AlnusideA->NFkB Inhibition

Caption: Potential anti-inflammatory signaling pathway modulated by this compound.

Application Notes and Protocols: DPPH Assay for Alnuside A Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnuside A, a diarylheptanoid predominantly found in plants of the Alnus genus, has garnered interest for its potential biological activities. Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings joined by a seven-carbon chain. The antioxidant potential of these compounds is of significant interest due to the role of oxidative stress in a myriad of pathological conditions, including inflammation, neurodegenerative diseases, and cancer.

The antioxidant activity of this compound is attributed to its chemical structure, specifically the presence of a catechol (3,4-dihydroxyphenyl) group. This moiety can donate hydrogen atoms to neutralize free radicals, thereby terminating oxidative chain reactions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and straightforward spectrophotometric method for evaluating the free radical scavenging capacity of natural products. This assay relies on the reduction of the stable DPPH radical, which is violet in solution, to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration, measured by the decrease in absorbance, is proportional to the antioxidant activity of the compound being tested.

These application notes provide a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay, along with a comparative analysis of its potential activity in relation to other structurally similar diarylheptanoids.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. The DPPH radical has a deep violet color in solution due to the delocalization of its spare electron over the molecule. When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the corresponding hydrazine, diphenylpicrylhydrazine. This reduction results in a color change from violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm. The decrease in absorbance is indicative of the radical scavenging activity of the antioxidant.

Data Presentation

CompoundChemical StructureKey Structural FeaturesDPPH IC50 (µM)Reference
This compound Diarylheptanoid with one catechol group and one 4-hydroxyphenyl group.One Catechol MoietyNot Reported-
Hirsutanonol Diarylheptanoid with two catechol groups.Two Catechol Moieties11.37[1]
Oregonin Diarylheptanoid glycoside with two catechol groups.Two Catechol Moieties (glycoside)22.16[1]
Ascorbic Acid Standard antioxidant.Enediol structure~ 20-50Varies
Trolox Standard antioxidant (water-soluble analog of Vitamin E).Chromanol ring with a hydroxyl group~ 40-70Varies

Experimental Protocols

This section provides a detailed methodology for determining the antioxidant activity of this compound using the DPPH radical scavenging assay.

Materials and Reagents
  • This compound (isolated and purified)

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and pipette tips

  • Volumetric flasks and other standard laboratory glassware

  • Analytical balance

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in an amber bottle and keep it in the dark at 4°C to prevent degradation. The solution should be freshly prepared for each assay.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. From this stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid or Trolox in methanol at a concentration of 1 mg/mL. Prepare serial dilutions in a similar concentration range as for this compound.

Assay Procedure
  • In a 96-well microplate, add 100 µL of the different concentrations of this compound solutions to respective wells in triplicate.

  • Add 100 µL of the different concentrations of the positive control (ascorbic acid or Trolox) to separate wells in triplicate.

  • For the blank, add 100 µL of methanol to three wells.

  • To all wells, add 100 µL of the 0.1 mM DPPH solution.

  • Mix the contents of the wells gently by pipetting up and down or using a plate shaker.

  • Incubate the microplate in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution with methanol).

  • A_sample is the absorbance of the sample (DPPH solution with this compound or positive control).

Determination of IC50 Value

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the corresponding sample concentrations. The IC50 value can then be calculated from the linear regression equation of the graph.

Mandatory Visualizations

DPPH Assay Experimental Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Plate Pipette Samples, Controls, and Blank into 96-well plate Sample Prepare this compound dilutions in Methanol Control Prepare Positive Control dilutions (e.g., Ascorbic Acid) Add_DPPH Add DPPH solution to all wells Plate->Add_DPPH Incubate Incubate in dark for 30 minutes Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Calculate_IC50 Determine IC50 value Calculate_Inhibition->Calculate_IC50 DPPH_Scavenging_Pathway DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Reduction Alnuside_A This compound (Antioxidant) Alnuside_A_radical This compound• (Oxidized) Alnuside_A->Alnuside_A_radical Oxidation (H• donation)

References

Application Notes and Protocols: ABTS Radical Scavenging Assay for Alnuside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay for the assessment of the antioxidant potential of alnuside A. This document outlines the scientific principles, detailed experimental procedures, data interpretation, and visual representations of the workflow and underlying chemical reactions.

Introduction

The ABTS assay is a widely used method to determine the total antioxidant capacity of various substances. The assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the pre-formed radical cation by an antioxidant, such as this compound, results in a decolorization of the solution, which is proportional to the concentration and antioxidant activity of the substance. This change in absorbance is measured spectrophotometrically at 734 nm.[1][2][3]

Principle of the Assay

The ABTS radical cation is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[4][5][6] The resulting stable radical has a characteristic blue-green color with a maximum absorbance at 734 nm.[1][2] When an antioxidant, in this case, this compound, is introduced to the solution, it donates an electron or a hydrogen atom to the ABTS radical cation, thus neutralizing it and causing the solution to lose its color.[1][3] The extent of decolorization, measured as a decrease in absorbance at 734 nm, is indicative of the radical scavenging activity of the sample.

Data Presentation

Sample/StandardConcentration (µg/mL or µM)Absorbance at 734 nm (Mean ± SD)Percentage Inhibition (%)IC50 (µg/mL or µM)
Blank N/A[Absorbance of ABTS solution]0N/A
This compound Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Positive Control Concentration 1
(e.g., Ascorbic Acid, Trolox)Concentration 2
Concentration 3
Concentration 4
Concentration 5
  • Percentage Inhibition (%) is calculated using the formula: [ (Abs_blank - Abs_sample) / Abs_blank ] * 100.[7]

  • IC50 is the concentration of the sample required to scavenge 50% of the ABTS radicals and is determined by plotting the percentage inhibition against the sample concentration.

Experimental Protocols

Materials and Reagents
  • This compound (of known purity)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or an appropriate buffer (e.g., ethanol, methanol)

  • Positive controls: Ascorbic acid or Trolox

  • Spectrophotometer capable of reading at 734 nm

  • 96-well microplates or cuvettes

  • Standard laboratory glassware and equipment

Preparation of Solutions

4.2.1. ABTS Stock Solution (7 mM): Dissolve a precisely weighed amount of ABTS in distilled water or PBS to achieve a final concentration of 7 mM.

4.2.2. Potassium Persulfate Solution (2.45 mM): Dissolve a precisely weighed amount of potassium persulfate in distilled water to achieve a final concentration of 2.45 mM.

4.2.3. ABTS Radical Cation (ABTS•+) Working Solution:

  • Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[4][6]

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[4][5]

  • Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., PBS, ethanol, or methanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[4][5] This is the working solution.

4.2.4. Sample and Standard Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or methanol).

  • From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Prepare a similar series of dilutions for the positive control (e.g., ascorbic acid or Trolox).

Assay Procedure
  • Pipette a small volume (e.g., 10-50 µL) of the various concentrations of this compound, positive control, and blank (solvent only) into separate wells of a 96-well plate or into separate cuvettes.[4][7]

  • Add a larger volume (e.g., 150-200 µL) of the ABTS•+ working solution to each well or cuvette.[2][7]

  • Mix the contents thoroughly.

  • Incubate the plate or cuvettes at room temperature in the dark for a specified period (typically 6-30 minutes).[4][7]

  • After incubation, measure the absorbance of each solution at 734 nm using a spectrophotometer.[4][5]

Calculation of Radical Scavenging Activity

The percentage of ABTS radical scavenging activity is calculated using the following formula:

Scavenging Activity (%) = [ (A₀ - A₁) / A₀ ] x 100

Where:

  • A₀ is the absorbance of the control (ABTS•+ solution without the sample).

  • A₁ is the absorbance of the sample (ABTS•+ solution with this compound or standard).[4]

The IC50 value, which represents the concentration of the antioxidant required to cause 50% inhibition of the ABTS radical, can be determined by plotting a graph of scavenging activity against the concentration of this compound.

Visualizations

Experimental Workflow

ABTS_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS Solution prep_radical Mix & Incubate (12-16h, Dark) to Form ABTS•+ prep_abts->prep_radical prep_k2s2o8 Prepare 2.45 mM Potassium Persulfate prep_k2s2o8->prep_radical prep_working Dilute ABTS•+ to Absorbance 0.7 @ 734nm prep_radical->prep_working add_abts Add ABTS•+ Working Solution prep_working->add_abts prep_sample Prepare this compound & Control Dilutions add_sample Add Sample/Control to Plate/Cuvette prep_sample->add_sample add_sample->add_abts incubate Incubate (Dark, RT) add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for the ABTS radical scavenging assay.

Chemical Principle of the ABTS Assay

ABTS_Principle cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS (Colorless) ABTS_radical ABTS•+ (Blue-Green Radical Cation) ABTS->ABTS_radical Oxidation K2S2O8 K₂S₂O₈ (Oxidant) ABTS_radical2 ABTS•+ (Blue-Green) ABTS_neutral ABTS (Colorless, Neutral) ABTS_radical2->ABTS_neutral Reduction (Decolorization) AlnusideA This compound (Antioxidant) AlnusideA_oxidized Oxidized this compound AlnusideA->AlnusideA_oxidized Oxidation

References

Application Notes and Protocols: Cell-Based Assays for Alnuside A Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The following document provides detailed application notes and protocols for conducting cell-based assays to evaluate the biological activity of Alnuside A. Due to the limited direct experimental data available for this compound, the protocols outlined below are based on established methodologies for assessing the activities of compounds with similar predicted therapeutic effects, such as anti-inflammatory, antioxidant, and neuroprotective properties. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals to initiate the investigation of this compound's mechanism of action.

Data Presentation

As no specific quantitative data for this compound is publicly available, a template table is provided below. This table is designed to be populated with experimental results obtained from the assays described in this document.

Assay TypeCell LineParameter MeasuredThis compound Concentration (µM)Result (e.g., IC50, % Inhibition)Positive Control
Anti-inflammatoryRAW 264.7Nitric Oxide (NO) ProductionUser DefinedL-NMMA
Anti-inflammatoryHEK293/NF-κBNF-κB Reporter ActivityUser DefinedTNF-α
AntioxidantSH-SY5YReactive Oxygen Species (ROS)User DefinedN-acetylcysteine
NeuroprotectionPC12Cell Viability (MTT Assay)User DefinedNerve Growth Factor (NGF)

Experimental Protocols

1. Anti-inflammatory Activity Assays

a) Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA, an NOS inhibitor).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent system.

    • Mix 50 µL of culture supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

b) NF-κB Reporter Assay

This assay determines if this compound inhibits the NF-κB signaling pathway, a central pathway in inflammation.

Methodology:

  • Cell Culture: Use a stable cell line, such as HEK293, that is transiently or stably transfected with an NF-κB-luciferase reporter construct.

  • Cell Seeding: Seed the cells in a 96-well plate.

  • Compound Treatment: Treat the cells with this compound for 1 hour.

  • Stimulation: Induce NF-κB activation with a known stimulus, such as tumor necrosis factor-alpha (TNF-α) or LPS.

  • Luciferase Assay: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) and express the results as a percentage of the stimulated control.

2. Antioxidant Activity Assay

a) Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular accumulation of ROS and the potential of this compound to scavenge these reactive molecules.

Methodology:

  • Cell Culture: Culture a suitable cell line, such as SH-SY5Y neuroblastoma cells, known to be susceptible to oxidative stress.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Compound Treatment: Treat the cells with this compound for a predetermined time.

  • Induction of Oxidative Stress: Induce ROS production by adding an agent like hydrogen peroxide (H₂O₂) or rotenone.

  • Staining: Add a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cells and incubate. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for DCF (e.g., 485 nm and 535 nm, respectively).

  • Data Analysis: Compare the fluorescence levels in this compound-treated cells to the vehicle-treated control under oxidative stress.

3. Neuroprotection Assay

a) MTT Cell Viability Assay

This assay assesses the ability of this compound to protect neuronal cells from a toxic insult.

Methodology:

  • Cell Culture: Culture neuronal cells, such as PC12 or SH-SY5Y cells. For PC12 cells, differentiation can be induced with Nerve Growth Factor (NGF) to obtain a more neuron-like phenotype.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment and Toxin Exposure: Pre-treat the cells with this compound for a specific duration, followed by the addition of a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, or glutamate).

  • MTT Addition: After the toxin incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway Diagrams

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AlnusideA This compound AlnusideA->IKK Inhibition? DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription NO_Assay_Workflow step1 Seed RAW 264.7 cells in 96-well plate step2 Pre-treat with This compound step1->step2 step3 Stimulate with LPS step2->step3 step4 Incubate for 24 hours step3->step4 step5 Collect supernatant step4->step5 step6 Add Griess Reagent step5->step6 step7 Measure Absorbance at 540 nm step6->step7 step8 Analyze Data step7->step8 ROS_Assay_Workflow step1 Seed SH-SY5Y cells in 96-well plate step2 Treat with This compound step1->step2 step3 Induce oxidative stress (e.g., H₂O₂) step2->step3 step4 Add DCFH-DA stain step3->step4 step5 Incubate step4->step5 step6 Measure Fluorescence (Ex/Em: 485/535 nm) step5->step6 step7 Analyze Data step6->step7

In Vitro Efficacy of Frondoside A: A Potent Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial literature searches for "alnuside A" did not yield sufficient data to generate a detailed experimental protocol. In its place, this document focuses on frondoside A , a well-researched triterpenoid glycoside isolated from the sea cucumber Cucumaria frondosa. Frondoside A has demonstrated a broad spectrum of anti-cancer activities in numerous in vitro and in vivo studies, making it a compound of significant interest for cancer research and drug development.[1][2] This application note provides detailed protocols for key in vitro experiments to assess the anti-cancer effects of frondoside A, summarizes available quantitative data, and visualizes relevant biological pathways and experimental workflows. The primary mechanism of action for frondoside A's anti-cancer effects is believed to be the potent inhibition of p21-activated kinase 1 (PAK1), a key regulator of cell growth, survival, and motility.[1][2][3]

Quantitative Data Summary

The following tables summarize the reported in vitro anti-cancer effects of frondoside A across various cancer cell lines.

Table 1: Cytotoxicity of Frondoside A in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
LNM35Lung CancerCell Viability~1.7-2.524[4]
A549Lung CancerCell Viability~1.7-2.524[4]
NCI-H460-Luc2Lung CancerCell Viability~1.7-2.524[4]
MDA-MB-435MelanomaCell Viability~1.7-2.524[4]
MCF-7Breast CancerCell Viability~1.7-2.524[4]
HepG2Liver CancerCell Viability~1.7-2.524[4]
AsPC-1Pancreatic CancerProliferationConcentration-dependentNot specified[5]
UM-UC-3Bladder CancerCell Viability~0.75Not specified[6]
THP-1LeukemiaCytotoxicity4.5 µg/mLNot specified[7]
HeLaCervical CancerCytotoxicity2.1 µg/mLNot specified[7]

Table 2: Effects of Frondoside A on Cell Migration and Invasion

Cell LineCancer TypeAssayConcentration (µM)EffectReference
LNM35Lung CancerMigration & InvasionTime and concentration-dependentInhibition[4]
HepG2Liver CancerMigrationIC50 concentrationSignificant inhibition[8]
Panc02Pancreatic CancerMigrationIC50 concentrationSignificant inhibition[8]
UM-UC-3Bladder CancerMigrationIC50 concentrationSignificant inhibition[8]
MDA-MB-231Breast CancerMigration & InvasionNot specifiedInhibition[7]

Signaling Pathway

Frondoside A induces apoptosis in cancer cells primarily through the mitochondrial pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, leading to the activation of a caspase cascade.

G Frondoside_A Frondoside A PAK1 PAK1 Frondoside_A->PAK1 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Frondoside_A->Bcl2 Bax Bax (Pro-apoptotic) Frondoside_A->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Frondoside A Induced Apoptosis Pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of frondoside A on the viability and metabolic activity of cancer cells.

Workflow:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 a Seed cells in 96-well plate b Treat cells with Frondoside A a->b c Incubate for 24-72h b->c d Add MTT reagent e Incubate for 4h d->e f Add solubilization solution e->f g Measure absorbance at 570 nm f->g

Caption: MTT Cell Viability Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Frondoside A stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • The next day, prepare serial dilutions of frondoside A in culture medium.

  • Remove the old medium from the wells and add 100 µL of the frondoside A dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve frondoside A).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][9]

  • After the incubation, add 100 µL of solubilization solution to each well.[7]

  • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with frondoside A.

Workflow:

G a Treat cells with Frondoside A b Harvest and wash cells a->b c Resuspend in Binding Buffer b->c d Add Annexin V-FITC and PI c->d e Incubate in dark d->e f Analyze by Flow Cytometry e->f

Caption: Annexin V/PI Apoptosis Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Frondoside A

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of frondoside A for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[10]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of frondoside A on the migratory capacity of cancer cells.

Workflow:

G a Grow cells to confluent monolayer b Create a 'scratch' with a pipette tip a->b c Wash with PBS b->c d Add medium with Frondoside A c->d e Image at 0h and subsequent time points d->e f Measure wound closure e->f

Caption: Wound Healing Assay Workflow.

Materials:

  • Cancer cell line of interest

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Frondoside A

  • Culture medium (low serum, e.g., 1% FBS)

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a straight scratch in the monolayer using a sterile 200 µL pipette tip.[12]

  • Wash the wells twice with PBS to remove detached cells.[3]

  • Replace the PBS with low-serum medium containing different concentrations of frondoside A.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure relative to the 0-hour time point.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of frondoside A to inhibit the invasion of cancer cells through an extracellular matrix barrier.

Workflow:

G a Coat Transwell insert with Matrigel b Seed cells in upper chamber (serum-free) a->b c Add chemoattractant to lower chamber b->c d Add Frondoside A to upper/lower chamber b->d e Incubate for 24-48h c->e d->e f Fix, stain, and count invaded cells e->f

Caption: Transwell Invasion Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

  • Frondoside A

  • Cotton swabs

  • Methanol or ethanol for fixation

  • Crystal violet stain

Procedure:

  • Thaw Matrigel on ice and dilute it with cold serum-free medium.[13]

  • Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow it to solidify.[5]

  • Harvest and resuspend the cancer cells in serum-free medium.

  • Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Seed the cells (e.g., 5 x 10⁴) in 200 µL of serum-free medium into the upper chamber of the inserts. Add different concentrations of frondoside A to the upper chamber.

  • Incubate for 24-48 hours at 37°C.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[5]

  • Fix the invading cells on the lower surface of the membrane with methanol or 70% ethanol for 10 minutes.[5]

  • Stain the cells with 0.1% crystal violet for 10-20 minutes.[5]

  • Wash the inserts with water and allow them to air dry.

  • Count the number of invaded cells in several random fields under a microscope.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, and cleaved caspase-3, in response to frondoside A treatment.

Workflow:

G a Treat cells with Frondoside A b Lyse cells and quantify protein a->b c SDS-PAGE b->c d Transfer to membrane c->d e Block and incubate with primary antibody d->e f Incubate with secondary antibody e->f g Detect and analyze bands f->g

Caption: Western Blot Workflow.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease inhibitors

  • Bradford or BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

  • Imaging system

Procedure:

  • After treating cells with frondoside A, lyse the cells in RIPA buffer.

  • Quantify the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Conclusion

Frondoside A exhibits significant anti-cancer properties in vitro, including the induction of apoptosis and the inhibition of cell proliferation, migration, and invasion. The provided protocols offer a comprehensive framework for researchers to investigate and quantify these effects in various cancer cell models. The data summarized herein underscores the potential of frondoside A as a novel therapeutic agent for cancer treatment. Further investigation into its mechanisms of action and in vivo efficacy is warranted.

References

Alnuside A: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnuside A, a diarylheptanoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments. The information is intended to guide researchers in accurately preparing this compound solutions and in designing experiments to investigate its biological activities. The protocols outlined below are based on established methodologies for similar compounds and aim to provide a starting point for in vitro studies.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for the proper handling, storage, and preparation of this compound solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₃₀O₉[1]
Molecular Weight 462.5 g/mol [1]
Appearance Solid[1]
Polarity Moderately polar[1]
Solubility Soluble in polar solvents such as methanol, ethanol, and water-alcohol mixtures. Expected to be soluble in Dimethyl Sulfoxide (DMSO).[1]
Storage -20°C[2]

Solution Preparation

The following protocol describes the preparation of a stock solution and subsequent working solutions of this compound for use in cell culture applications.

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line being used

Protocol for Preparing a 10 mM Stock Solution
  • Weighing the Compound: Accurately weigh a specific amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.625 mg of this compound (Molecular Weight = 462.5 g/mol ).

  • Dissolving in DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube to achieve a 10 mM concentration. For 4.625 mg of this compound, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Vortex the tube thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Sterilization: While DMSO is generally considered sterile, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm sterile syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Preparation of Working Solutions
  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution in Cell Culture Medium: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically not exceed 0.5% (v/v) and a vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Experimental Protocols

Based on the known anti-inflammatory properties of related compounds, a primary application of this compound in cell culture is the investigation of its effects on inflammatory pathways. A common in vitro model for this is the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide Production

This protocol outlines a method to assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages.

Workflow for Nitric Oxide Inhibition Assay

workflow Workflow for Nitric Oxide Inhibition Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed RAW 264.7 cells in a 96-well plate incubate1 Incubate for 24 hours seed->incubate1 pretreat Pre-treat cells with various concentrations of this compound incubate1->pretreat incubate2 Incubate for 1-2 hours pretreat->incubate2 stimulate Stimulate with LPS (e.g., 1 µg/mL) incubate2->stimulate incubate3 Incubate for 24 hours stimulate->incubate3 collect Collect supernatant incubate3->collect griess Perform Griess Assay to measure nitrite concentration collect->griess analyze Analyze data and calculate IC50 griess->analyze

Caption: Workflow for assessing the inhibition of nitric oxide production by this compound.

Investigation of the NF-κB Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates the hypothesized mechanism of action for this compound, based on data from related compounds which suggest an inhibition of the canonical NF-κB pathway, leading to a reduction in the expression of pro-inflammatory genes like iNOS and COX-2.

Hypothesized NF-κB Signaling Pathway Inhibition by this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK AlnusideA This compound AlnusideA->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB->Gene

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Data Presentation

While specific quantitative data for this compound's biological activity is still emerging, Table 2 provides a template for summarizing expected experimental outcomes. Researchers are encouraged to populate this table with their own experimental data.

Table 2: Template for Summarizing Biological Activity of this compound

Cell LineAssayParameterResult
RAW 264.7Nitric Oxide InhibitionIC₅₀To be determined
RAW 264.7CytotoxicityCC₅₀To be determined
e.g., HEK293TNF-κB Reporter AssayIC₅₀To be determined

Conclusion

These application notes and protocols provide a framework for the preparation and in vitro evaluation of this compound. The provided information on its physicochemical properties, solution preparation, and potential mechanism of action is intended to facilitate further research into the therapeutic potential of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Alnuside A HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of alnuside A, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to HPLC?

This compound is a diarylheptanoid glycoside with the molecular formula C₂₄H₃₀O₉. Its structure contains multiple hydroxyl groups, including a catechol (3,4-dihydroxyphenyl) and a 4-hydroxyphenyl moiety.[1] These phenolic hydroxyl groups make this compound an acidic compound. The pKa of phenol is approximately 9.95 in water, and the first pKa of catechol is around 9.4.[2] Therefore, this compound is expected to be deprotonated at higher pH values. It is moderately polar and soluble in polar solvents such as methanol, ethanol, and water-alcohol mixtures.[1]

Q2: What is peak tailing in HPLC and why is it a problem for this compound analysis?

Peak tailing is a phenomenon in chromatography where the peak asymmetry results in a trailing edge that is longer than the leading edge. This can compromise the accuracy of peak integration and quantification, and it can also obscure the resolution of this compound from other closely eluting compounds.

Q3: What are the most common causes of peak tailing for an acidic compound like this compound?

The most common causes of peak tailing for acidic compounds like this compound are:

  • Secondary Interactions: Interaction of the phenolic hydroxyl groups of this compound with active sites on the silica-based stationary phase, particularly with residual silanol groups.

  • Mobile Phase pH: A mobile phase pH that is close to the pKa of this compound's phenolic hydroxyls will result in a mixed population of ionized and non-ionized molecules, leading to peak tailing.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase and cause peak distortion.

  • System Issues: Physical problems within the HPLC system, such as column voids, excessive extra-column volume (e.g., long tubing), or poorly made fittings, can contribute to peak tailing for all compounds in the chromatogram.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues with this compound.

Problem: The this compound peak is tailing.

Step 1: Evaluate the Mobile Phase pH

  • Question: Is the mobile phase pH appropriate for this compound?

  • Explanation: To ensure consistent protonation of the phenolic hydroxyl groups and minimize secondary interactions, the mobile phase pH should be at least 2 pH units below the pKa of this compound. Given the pKa of related phenolic compounds is around 9.4-9.95, a mobile phase pH of 2.5-3.5 is recommended.

  • Solution:

    • Acidify the aqueous component of your mobile phase. A common choice is 0.1% to 0.5% (v/v) of an acid like phosphoric acid, formic acid, or trifluoroacetic acid (TFA).

    • Ensure the pH of the mobile phase is stable and consistent between runs.

Step 2: Check for Column Overload

  • Question: Is the sample concentration too high?

  • Explanation: Injecting an excessive amount of this compound can lead to peak fronting or tailing.

  • Solution:

    • Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, column overload was likely the issue.

    • Determine the optimal sample concentration that gives a good signal-to-noise ratio without compromising peak shape.

Step 3: Assess the HPLC Column Condition

  • Question: Is the column chemistry suitable and is the column in good condition?

  • Explanation: The choice of HPLC column and its condition are critical. Residual silanol groups on the surface of silica-based C18 columns can interact with the polar hydroxyl groups of this compound, causing tailing.

  • Solution:

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible silanol groups.

    • Column Cleaning: If the column has been used extensively, it may be contaminated. Flush the column with a series of strong and weak solvents as recommended by the manufacturer.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as a polar-embedded or a phenyl-hexyl phase, might provide a better peak shape for this polar analyte.

Step 4: Examine the HPLC System

  • Question: Are there any physical issues with the HPLC system?

  • Explanation: If all peaks in your chromatogram are tailing, the problem is likely systemic rather than specific to this compound.

  • Solution:

    • Check for Voids: A void at the head of the column can cause peak distortion. This can sometimes be addressed by reversing and flushing the column (if permitted by the manufacturer) or by replacing the column.

    • Minimize Extra-Column Volume: Use tubing with the smallest appropriate internal diameter and keep the length of tubing between the injector, column, and detector as short as possible.

    • Inspect Fittings: Ensure all fittings are correctly made and not causing dead volume.

Step 5: Optimize Sample Solvent

  • Question: Is the sample solvent compatible with the mobile phase?

  • Explanation: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.

  • Solution:

    • Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition.

    • If a stronger solvent is required for solubility, inject the smallest possible volume.

Data Summary Table

The following table summarizes typical HPLC parameters used for the analysis of compounds structurally related to this compound, which can serve as a starting point for method development and troubleshooting.

ParameterRecommended SettingRationale
Column C18, end-capped, 5 µm, 4.6 x 250 mmGood retention for moderately polar compounds; end-capping minimizes silanol interactions.
Mobile Phase Acetonitrile and water with acidCommon reversed-phase solvents.
Aqueous Modifier 0.1 - 0.5% Phosphoric Acid or Formic AcidEnsures an acidic pH to suppress ionization of phenolic hydroxyls.
Elution Mode Isocratic or GradientIsocratic for simpler mixtures, gradient for complex samples or to optimize run time.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temperature Ambient to 30 °CControls retention time and can sometimes improve peak shape.
Injection Volume 5 - 20 µLShould be optimized to avoid overload.
Detection UV, ~280 nmAromatic rings in this compound should have UV absorbance.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (85%)

  • Methanol (for sample preparation, if necessary)

  • 0.45 µm syringe filters

2. Instrument and Conditions

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm, end-capped)

  • Data acquisition and processing software

3. Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix well. Degas before use.

  • Organic Phase (B): HPLC-grade acetonitrile.

  • Isocratic Elution: A starting point could be a mixture of 20-30% Acetonitrile and 70-80% Aqueous Phase.

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or the initial mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

5. HPLC Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (initial mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solutions, starting with the lowest concentration.

  • Inject the prepared samples.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent as recommended by the manufacturer.

6. Data Analysis

  • Identify the this compound peak in the chromatograms by comparing the retention time with that of the reference standard.

  • Calculate the peak asymmetry or tailing factor. A value close to 1 indicates a symmetrical peak.

  • Quantify the amount of this compound in the samples using the calibration curve generated from the standard solutions.

Visualizations

Troubleshooting_Workflow start Start: this compound Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Systemic Issue Likely check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_fittings Check fittings for dead volume system_issue->check_fittings check_tubing Minimize extra-column volume system_issue->check_tubing check_column_void Inspect for column void system_issue->check_column_void check_overload Is the sample overloaded? analyte_specific_issue->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_mobile_phase Is mobile phase pH << pKa (~9.4)? check_overload->check_mobile_phase No end_good Peak Shape Improved dilute_sample->end_good adjust_ph Acidify mobile phase (e.g., 0.1% H₃PO₄) check_mobile_phase->adjust_ph No check_column Is the column appropriate and in good condition? check_mobile_phase->check_column Yes adjust_ph->end_good use_endcapped Use a high-purity, end-capped C18 column check_column->use_endcapped No clean_column Flush/clean the column check_column->clean_column Maybe end_bad Issue Persists: Consider alternative column chemistry check_column->end_bad Yes, but still tailing use_endcapped->end_good clean_column->end_good

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

Signaling_Pathway cluster_causes Primary Causes of this compound Peak Tailing cluster_solutions Solutions cause1 Secondary Silanol Interactions solution1a Use End-Capped Column cause1->solution1a solution1b Add Mobile Phase Modifier (e.g., TFA) cause1->solution1b peak_tailing Peak Tailing cause1->peak_tailing cause2 Inappropriate Mobile Phase pH solution2 Acidify Mobile Phase (pH 2.5-3.5) cause2->solution2 cause2->peak_tailing cause3 Column Overload solution3 Dilute Sample cause3->solution3 cause3->peak_tailing cause4 System Dead Volume solution4 Optimize Tubing and Fittings cause4->solution4 cause4->peak_tailing solution1a->peak_tailing Reduces solution1b->peak_tailing Reduces solution2->peak_tailing Reduces solution3->peak_tailing Reduces solution4->peak_tailing Reduces alnuside This compound (Phenolic Hydroxyls) alnuside->cause1 column Silica-Based C18 Column (Residual Silanols) column->cause1

Caption: Causes and solutions for this compound peak tailing.

References

Alnuside A Extraction Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of alnuside A from Alnus species bark.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which plant sources are richest in this compound? A1: this compound is a type of diarylheptanoid, a class of natural products known for various pharmacological activities, including antioxidant and anti-inflammatory effects.[1] It is predominantly found in plants of the Alnus genus (Alder). Species such as Alnus japonica and Alnus glutinosa are commonly cited as significant sources of these compounds, which are typically concentrated in the bark.[1][2]

Q2: What are the main factors influencing the extraction yield of this compound? A2: The extraction yield is influenced by several key parameters:

  • Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than conventional methods like maceration or Soxhlet extraction.[3]

  • Solvent Choice: The polarity of the solvent is critical. Mixtures of alcohol (ethanol or methanol) and water are commonly used. The optimal ratio depends on the specific compound and matrix.[4][5]

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade thermolabile compounds like this compound.[6]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged extraction can lead to compound degradation.[7]

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction efficiency but may lead to dilute extracts requiring further concentration.[4]

  • Particle Size: Grinding the bark to a fine powder increases the surface area available for solvent contact, improving extraction efficiency.

Q3: Which extraction method is generally considered the most efficient? A3: Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally more efficient than conventional methods. They accelerate extraction by using microwave energy or acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[8] For instance, in the extraction of a similar compound, agnuside, MAE provided the highest yield in the shortest time.[9]

Q4: How does the choice of solvent affect this compound extraction? A4: The polarity of the solvent system is crucial. Using a mixture of ethanol and water often provides the best results for phenolic compounds. Water helps to swell the plant material, while ethanol dissolves the target diarylheptanoids.[5] The optimal concentration typically ranges from 50% to 80% ethanol in water, as this combination effectively extracts a broad range of polar and moderately non-polar compounds.[4][6]

Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the most likely causes and how can I fix them? A1: Low yield is a common issue with several potential causes. Systematically check the following:

  • Improper Sample Preparation:

    • Issue: The bark may not be ground finely enough, limiting solvent penetration.

    • Solution: Ensure the bark is pulverized into a fine, homogenous powder (e.g., 40-60 mesh).

  • Sub-optimal Extraction Parameters:

    • Issue: The solvent, temperature, or time may not be optimized.

    • Solution: Refer to the optimization tables below. Experiment with different ethanol/water concentrations (start with 70% ethanol), vary the temperature (for MAE/UAE, try a range of 50-80°C), and adjust the extraction time.[10][11]

  • Presence of Inhibitors:

    • Issue: Other co-extracted compounds (e.g., polysaccharides, fats) might interfere with the process or subsequent purification.

    • Solution: Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids if your bark source has high fat content.

  • Compound Degradation:

    • Issue: this compound may be sensitive to high temperatures or prolonged extraction times. Phenolic compounds can degrade at temperatures above 70-80°C.[6]

    • Solution: For MAE, use moderate power settings and shorter extraction times. For UAE, ensure the temperature of the water bath is controlled. Avoid exposing the extract to light and high temperatures during downstream processing.

Q2: The purity of my extract is poor, and it contains many contaminants. What can I do? A2: Poor purity can hinder quantification and downstream applications.

  • Issue: The chosen solvent is not selective enough.

  • Solution: Optimize the solvent polarity. An overly polar solvent (high water content) might extract excessive sugars, while a highly non-polar solvent might extract unwanted lipids. An ethanol concentration between 70-80% often provides a good balance.[7]

  • Issue: The extract requires further cleanup.

  • Solution: Implement post-extraction purification steps. This can include liquid-liquid partitioning (e.g., with ethyl acetate) to separate compounds based on polarity or using solid-phase extraction (SPE) cartridges to remove interfering substances before HPLC analysis.

Q3: My results are not reproducible between batches. How can I improve consistency? A3: Lack of reproducibility can stem from variations in the starting material or the experimental procedure.

  • Issue: The plant material is not homogenous.

  • Solution: Ensure the powdered bark is thoroughly mixed before taking samples for extraction. The chemical composition of bark can vary based on the age of the tree and the season of collection. Use material from a single, well-documented source if possible.

  • Issue: Inconsistent experimental execution.

  • Solution: Strictly control all extraction parameters: ensure the particle size, solid-to-liquid ratio, temperature, and time are identical for each run. Use calibrated equipment and prepare fresh solvents for each batch to avoid variability from solvent degradation or evaporation.

Data Presentation: Optimization Parameters

The following tables summarize optimized parameters from studies on extracting phenolic compounds from bark, which can serve as a starting point for this compound extraction.

Table 1: Optimized Microwave-Assisted Extraction (MAE) Parameters for Phenolic Compounds from Bark

Plant SourceOptimal SolventMicrowave Power (W)Extraction Time (min)Solid:Liquid RatioReference
Quercus cerris70% Ethanol650181:20 (g/mL)[11]
Albizia myriophylla70.4% Ethanol72839.91:24.7 (g/mL)[7]
GeneralEthanol/Water300 - 9001 - 401:10 - 1:40 (g/mL)[12]

Table 2: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Phenolic Compounds

Plant SourceOptimal SolventTemperature (°C)Extraction Time (min)Solid:Liquid RatioReference
TobaccoVaries30 - 853 - 451:1 - 1:10 (g/mL)[12]
Orange Peel80% Ethanol35301:10 (g/mL)[3]
GeneralEthanol/Water40 - 8015 - 601:10 - 1:30 (g/mL)[10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation: Grind dried Alnus bark to a fine powder (40-60 mesh). Accurately weigh 5 g of the powder and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 70% aqueous ethanol (a 1:20 solid-to-liquid ratio).

  • Ultrasonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the flask.

  • Parameter Settings: Set the ultrasonication parameters. A good starting point is a frequency of 40 kHz, a power of 250 W, and a temperature of 60°C.

  • Extraction: Sonicate for 30 minutes.

  • Recovery: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction (Optional): To maximize yield, the residue can be re-extracted under the same conditions. Combine the filtrates.

  • Concentration: Remove the ethanol from the filtrate using a rotary evaporator under reduced pressure at 45°C. The remaining aqueous extract can be lyophilized or used for further purification.

  • Quantification: Analyze the this compound content using a validated HPLC method.[13]

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Preparation: Grind dried Alnus bark to a fine powder (40-60 mesh). Accurately weigh 2 g of the powder and place it into a specialized microwave extraction vessel.

  • Solvent Addition: Add 40 mL of 70% aqueous ethanol (a 1:20 solid-to-liquid ratio).

  • Extraction: Secure the vessel in the microwave extractor.

  • Parameter Settings: Set the MAE parameters. A recommended starting point is a microwave power of 600 W with a ramp time of 5 minutes to reach 70°C. Hold at this temperature for 15 minutes.[11]

  • Cooling: Allow the vessel to cool to room temperature before opening.

  • Recovery: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Use a rotary evaporator to remove the solvent.

  • Quantification: Determine the this compound concentration in the final extract via HPLC.[9]

Visualizations

G cluster_prep Step 1: Sample Preparation cluster_extraction Step 2: Extraction cluster_recovery Step 3: Recovery & Concentration cluster_analysis Step 4: Analysis & Purification start Collect Alnus Bark dry Dry Bark (Air or Oven at 40-50°C) start->dry grind Grind to Fine Powder (40-60 mesh) dry->grind weigh Weigh Powdered Bark grind->weigh add_solvent Add Solvent (e.g., 70% Ethanol) weigh->add_solvent extract Perform Extraction (UAE or MAE) add_solvent->extract filter Filter Extract extract->filter concentrate Concentrate with Rotary Evaporator filter->concentrate dry_final Lyophilize to Obtain Crude Extract concentrate->dry_final analyze Quantify this compound (HPLC) dry_final->analyze purify Purify (e.g., Column Chromatography) analyze->purify

Caption: General workflow for this compound extraction and analysis.

G start Problem: Low this compound Yield q1 Is sample preparation adequate? start->q1 a1_yes Grind bark to a finer powder (40-60 mesh) & re-extract. q1->a1_yes No q2 Are extraction parameters optimized? q1->q2 Yes end Yield Improved a1_yes->end a2_yes Adjust parameters: 1. Solvent: Try 50-80% EtOH 2. Temperature: 50-70°C 3. Time: 15-40 min q2->a2_yes No q3 Could the compound be degrading? q2->q3 Yes a2_yes->end a3_yes Use lower temperature (<70°C) and shorter extraction time. Protect from light. q3->a3_yes Yes q3->end No, consult literature for advanced methods. a3_yes->end

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Optimizing Alnuside A Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of alnuside A.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound that are relevant for chromatography?

This compound is a diarylheptanoid glycoside with a molecular weight of 462.5 g/mol . Its structure includes multiple hydroxyl groups and a glycosidic moiety, making it a moderately polar compound. This polarity dictates its solubility in polar solvents like methanol, ethanol, and water-alcohol mixtures, which are commonly used as mobile phases in reversed-phase HPLC.[1]

Q2: What is a typical retention time for this compound under standard HPLC conditions?

Under standard reversed-phase HPLC conditions, this compound typically elutes at approximately 8.00-8.03 minutes.[1] However, this can vary significantly depending on the specific method parameters.

Q3: What are the key factors that affect the resolution of this compound in HPLC?

The resolution in HPLC is primarily influenced by three factors: retention, selectivity, and efficiency.[2][3]

  • Retention (k): How long this compound is retained on the column. Longer retention times, to a certain extent, can lead to better resolution.[4]

  • Selectivity (α): The ability of the chromatographic system to distinguish between this compound and other components in the sample.[5]

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency results in sharper peaks and improved resolution.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Issue 1: Poor resolution between this compound and an adjacent peak.

  • Question: My this compound peak is co-eluting or overlapping with another peak. How can I improve the separation?

  • Answer: Improving resolution requires optimizing one or more of the three key factors: retention, selectivity, or efficiency.

    • Adjusting Selectivity: This is often the most effective approach.

      • Mobile Phase Composition: Modify the organic solvent (e.g., acetonitrile vs. methanol) or the ratio of organic solvent to water.[6] For a moderately polar compound like this compound, subtle changes in the mobile phase polarity can significantly impact selectivity.

      • pH of the Mobile Phase: If the interfering compound has ionizable groups, adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate or acetate buffer) can alter its retention time relative to this compound.[7][8]

      • Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to introduce different separation mechanisms.[5]

    • Increasing Retention:

      • Decrease Organic Solvent Concentration: In reversed-phase HPLC, reducing the percentage of the organic solvent in the mobile phase will increase the retention time of this compound and may improve resolution.[4]

    • Improving Efficiency:

      • Decrease Flow Rate: Lowering the flow rate allows more time for mass transfer between the mobile and stationary phases, leading to sharper peaks.[6][9]

      • Use a Longer Column or a Column with Smaller Particles: A longer column increases the number of theoretical plates, and smaller particles improve efficiency.[5][6]

Issue 2: this compound peak is tailing.

  • Question: The peak for this compound is asymmetrical with a pronounced tail. What could be the cause and how do I fix it?

  • Answer: Peak tailing can be caused by several factors.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

    • Secondary Interactions: The hydroxyl groups on this compound can have secondary interactions with active sites on the silica packing material.

      • Adjust Mobile Phase pH: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can suppress the ionization of residual silanol groups on the column, reducing peak tailing.

    • Column Degradation: An old or contaminated column can also cause peak tailing. Try flushing the column or replacing it if necessary.

Issue 3: this compound peak is too broad.

  • Question: My this compound peak is very wide, which is affecting my ability to accurately quantify it. What should I do?

  • Answer: Broad peaks are often a sign of poor column efficiency.

    • Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize peak broadening outside the column.

    • Optimize Flow Rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate.[9]

    • Increase Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks.[6][9] However, be mindful of the thermal stability of this compound.

Data Presentation

The following tables summarize the general effects of changing key chromatographic parameters on the resolution of a moderately polar compound like this compound.

Table 1: Effect of Mobile Phase Composition on Resolution

Parameter ChangeEffect on Retention TimeEffect on ResolutionNotes
Increase % Organic SolventDecreaseGenerally DecreaseFaster analysis time.
Decrease % Organic SolventIncreaseGenerally IncreaseLonger analysis time.
Change Organic Solvent (e.g., ACN to MeOH)VariesMay Increase or DecreaseAffects selectivity.
Add Buffer/Modify pHVariesMay IncreaseCan significantly impact selectivity for ionizable compounds.[7][8]

Table 2: Effect of Flow Rate and Temperature on Resolution

Parameter ChangeEffect on Retention TimeEffect on Peak WidthEffect on ResolutionNotes
Decrease Flow RateIncreaseDecrease (sharper peaks)IncreaseLonger analysis time.[6]
Increase Flow RateDecreaseIncrease (broader peaks)DecreaseShorter analysis time.[9]
Increase TemperatureDecreaseDecrease (sharper peaks)May IncreaseCan also affect selectivity.[6][9]
Decrease TemperatureIncreaseIncrease (broader peaks)May Decrease

Table 3: Effect of Column Parameters on Resolution

Parameter ChangeEffect on EfficiencyEffect on ResolutionNotes
Increase Column LengthIncreaseIncreaseLonger analysis time and higher backpressure.[6]
Decrease Particle SizeIncreaseIncreaseHigher backpressure.[5]
Change Stationary PhaseVariesMay significantly improveAffects selectivity.[6]

Experimental Protocols

Sample HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 40% B

    • 15-18 min: 40% to 90% B

    • 18-20 min: 90% B (column wash)

    • 20-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

Method Development and Optimization Protocol:

  • Initial Scouting: Begin with the sample method above.

  • Optimize Mobile Phase:

    • Adjust the gradient slope to improve separation of closely eluting peaks. A shallower gradient can increase resolution.[8]

    • If co-elution persists, try replacing acetonitrile with methanol as the organic modifier to alter selectivity.

  • Optimize Flow Rate: If peaks are broad, reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min).[9]

  • Optimize Temperature: Evaluate the effect of temperature on resolution by analyzing the sample at different temperatures (e.g., 25 °C, 35 °C, and 45 °C).[9]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Extraction, Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Degassing, Mixing) Separation Chromatographic Separation (Column) MobilePhasePrep->Separation Injection->Separation Detection Detection (UV Detector) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration Reporting Reporting PeakIntegration->Reporting

Caption: A general workflow for HPLC analysis.

Troubleshooting_Resolution cluster_selectivity Adjust Selectivity (α) cluster_efficiency Improve Efficiency (N) cluster_retention Increase Retention (k) Start Poor Resolution (Rs < 1.5) ChangeMobilePhase Modify Mobile Phase (% Organic, Solvent Type, pH) Start->ChangeMobilePhase Most effective OptimizeFlow Decrease Flow Rate Start->OptimizeFlow DecreaseOrganic Decrease % Organic Solvent Start->DecreaseOrganic ChangeStationaryPhase Change Column (Different Stationary Phase) ChangeMobilePhase->ChangeStationaryPhase If ineffective End Resolution Improved ChangeMobilePhase->End ChangeColumnParams Use Longer Column or Smaller Particle Size OptimizeFlow->ChangeColumnParams If needed OptimizeFlow->End IncreaseTemp Increase Temperature IncreaseTemp->End DecreaseOrganic->End

Caption: A decision tree for troubleshooting poor resolution.

Resolution_Factors Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k) Resolution->Retention MobilePhase Mobile Phase (Composition, pH) Selectivity->MobilePhase StationaryPhase Stationary Phase (Chemistry) Selectivity->StationaryPhase FlowRate Flow Rate Efficiency->FlowRate ColumnDimensions Column (Length, Diameter) Efficiency->ColumnDimensions ParticleSize Particle Size Efficiency->ParticleSize Temperature Temperature Efficiency->Temperature Retention->MobilePhase

Caption: Key factors influencing HPLC resolution.

References

Alnuside A stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Alnuside A in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited. The information provided is primarily based on studies of structurally related diarylheptanoid glycosides and general principles of natural product stability.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound, a diarylheptanoid glycoside, is expected to exhibit moderate stability. Based on studies of similar compounds, it is likely more stable in neutral to slightly acidic conditions and at lower temperatures. Organic solvents like methanol are generally suitable for short-term storage and analysis.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of diarylheptanoids, and likely this compound, is pH-dependent. Studies on related compounds have shown that they are more stable in acidic solutions compared to alkaline conditions. Degradation is often observed to increase as the pH becomes more alkaline. For instance, some diarylheptanoids show significant degradation at pH 8.

Q3: What are the optimal storage conditions for this compound solutions?

A3: For optimal stability, it is recommended to store this compound solutions at low temperatures, such as -15°C or 5°C. Aqueous solutions should ideally be prepared fresh. If storage of aqueous solutions is necessary, they should be kept at a neutral or slightly acidic pH and protected from light.

Q4: Can this compound degrade during experimental procedures?

A4: Yes, elevated temperatures and alkaline pH can lead to the degradation of this compound. It is advisable to conduct experiments at controlled temperatures and to be mindful of the pH of buffers and media used.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of this compound in the prepared solution.Prepare fresh solutions for each experiment. If using a stock solution, verify its stability over the relevant timeframe. Store stock solutions in an appropriate solvent (e.g., methanol) at low temperatures (-20°C or below).
Loss of biological activity in cell-based assays. Instability of this compound in the cell culture medium.Minimize the pre-incubation time of this compound in the medium before adding to cells. Consider preparing a more concentrated stock in a suitable solvent and diluting it directly into the medium immediately before the experiment.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Adjust experimental conditions (e.g., lower temperature, different pH) to minimize degradation.
Low recovery of this compound from biological matrices. Adsorption to labware or instability during extraction.Use low-adsorption tubes and pipette tips. Optimize the extraction procedure to be as rapid as possible and use solvents that are known to be suitable for diarylheptanoids.

Quantitative Data Summary

The following tables summarize stability data for diarylheptanoids structurally similar to this compound. This data can be used as a proxy to estimate the stability of this compound.

Table 1: Aqueous Stability of a Diarylheptanoid Glycoside at 37°C

pH% Remaining after 9 hours% Remaining after 81 hours
1.2>95%>90%
6.8~90%~75%
7.4~85%~60%

Data is illustrative and based on published studies on related compounds.

Table 2: Storage Stability of Diarylheptanoids in Different Solvents

CompoundSolventStorage Temperature (°C)% Remaining after 12 weeks% Remaining after 23 weeks
Diarylheptanoid 1Methanol22>98%>95%
Diarylheptanoid 1Water/Methanol (90:10)22~80%~65%
Diarylheptanoid 2Methanol-15>99%>98%
Diarylheptanoid 2Water/Methanol (90:10)-15>95%>92%

Data is illustrative and based on published studies on related compounds.

Experimental Protocols

Protocol 1: General Procedure for Evaluating this compound Stability in Aqueous Buffers
  • Preparation of Buffer Solutions: Prepare buffers at the desired pH values (e.g., pH 1.2, 6.8, and 7.4).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Incubation: Add a known volume of the this compound stock solution to each buffer to achieve a final concentration of 50 µg/mL. The final concentration of the organic co-solvent should be kept low (e.g., <1%).

  • Sampling: Incubate the solutions at a controlled temperature (e.g., 37°C). Collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.

  • Photostability: Expose a solution of this compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples using an appropriate analytical method (e.g., HPLC-DAD, LC-MS) to separate and identify the degradation products.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution incubation Incubate under Test Conditions (pH, Temp, Light) prep_stock->incubation prep_solvents Prepare Solvent/ Buffer Systems prep_solvents->incubation sampling Collect Samples at Time Points incubation->sampling hplc HPLC/LC-MS Analysis sampling->hplc data_analysis Data Processing & Quantification hplc->data_analysis stability_profile Determine Stability Profile & Degradation Kinetics data_analysis->stability_profile

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution immediately before use check_solution->prepare_fresh No check_conditions Are experimental conditions (pH, Temp) appropriate? check_solution->check_conditions Yes check_storage Verify stock solution storage conditions (Temp, Solvent, Light) prepare_fresh->check_storage prepare_fresh->check_conditions check_storage->check_conditions adjust_conditions Modify experimental protocol (e.g., lower temp, adjust pH) check_conditions->adjust_conditions No forced_degradation Consider forced degradation study to identify degradants check_conditions->forced_degradation Yes, but issues persist end Consistent Results adjust_conditions->end forced_degradation->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Technical Support Center: Diarylheptanoid Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the isolation of diarylheptanoids. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the most common initial extraction solvents for diarylheptanoids?

Due to the phenolic nature of most diarylheptanoids, polar solvents are typically used for extraction. Methanol, ethanol, and mixtures of methanol/dichloromethane are very common.[1] Acetone, hexane, and toluene have also been successfully used depending on the specific diarylheptanoid and plant matrix.[1]

2. How can I get a preliminary idea of the diarylheptanoid content in my crude extract?

High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a common method for the initial screening of extracts. Many diarylheptanoids exhibit UV absorption in the range of 250-290 nm. For more specific identification in a complex mixture, LC-MS/MS can be employed to target compounds based on their characteristic fragmentation patterns.

3. What are the typical chromatographic methods for purifying diarylheptanoids?

A combination of chromatographic techniques is often necessary. Initial fractionation is commonly performed using open column chromatography on silica gel. Further purification is typically achieved using preparative high-performance liquid chromatography (prep-HPLC), often with a C18 reversed-phase column.[2] High-speed counter-current chromatography (HSCCC) has also been used effectively for the one-step separation of some diarylheptanoids.

4. How should I store my isolated diarylheptanoids to prevent degradation?

The stability of diarylheptanoids can be influenced by temperature, pH, and the solvent. For long-term storage, it is advisable to keep the purified compounds as a dry solid at low temperatures, for example, in a freezer. If in solution, use a non-reactive solvent and protect from light. Stability studies have shown that some diarylheptanoids are more stable at specific pH ranges, so buffering the solution may be necessary depending on the compound.

Troubleshooting Guides

Issue 1: Low Yield of Diarylheptanoids

Question: I am getting a very low yield of my target diarylheptanoid after extraction and initial purification. What are the possible causes and how can I improve the yield?

Answer: Low yield can result from several factors, from the initial extraction to subsequent purification steps. Here’s a systematic approach to troubleshooting this issue:

Troubleshooting Steps:

  • Optimize Extraction Method and Solvent: The choice of extraction method and solvent is critical.

    • Method Comparison: While traditional methods like Soxhlet and maceration are common, newer techniques like accelerated solvent extraction (ASE) can sometimes offer better efficiency, though studies have shown Soxhlet can be very effective for diarylheptanoids.

    • Solvent Polarity: The polarity of the solvent should match that of the target diarylheptanoid. A sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) can be effective in fractionating the extract and may improve the yield of the target compound in a specific fraction.

    • Extraction Time and Temperature: Prolonged extraction times or high temperatures can lead to the degradation of thermally labile diarylheptanoids. It's important to optimize these parameters.

  • Minimize Degradation During Workflow: Diarylheptanoids can be sensitive to pH and temperature.

    • pH Control: Some diarylheptanoids degrade in acidic or alkaline conditions. If your extraction or purification involves pH adjustments, ensure your target compound is stable at those pH values.

    • Temperature: Avoid excessive heat during solvent evaporation (e.g., using a rotary evaporator at elevated temperatures).

  • Improve Chromatographic Purification:

    • Column Loading: Overloading a chromatography column can lead to poor separation and loss of product.

    • Solvent System: An inappropriate solvent system can result in the irreversible adsorption of the compound to the stationary phase or co-elution with other compounds, making isolation difficult and reducing yield.

Quantitative Data on Extraction Methods:

Extraction MethodSolvent(s)Relative Efficiency for DiarylheptanoidsReference
Soxhlet ExtractionHexane, Ethyl Acetate, EthanolHigh
Accelerated Solvent Extraction (ASE)Hexane, Ethyl Acetate, EthanolSimilar to Soxhlet for lipophilic extracts
Fluidized Bed Extraction (FBE)Hexane, Ethyl Acetate, EthanolSimilar to Soxhlet for lipophilic extracts
Maceration/PercolationMethanol, EthanolCommonly used, efficiency varies[3]
Ultrasound-Assisted ExtractionMethanol, EthanolCan improve efficiency and reduce time[2]

Experimental Protocol: Optimizing Extraction Conditions

A recommended approach is to perform small-scale pilot extractions on your plant material using different solvents (e.g., methanol, ethanol, ethyl acetate, and acetone) and methods (e.g., maceration, sonication). Analyze the crude extracts by HPLC to quantify the amount of the target diarylheptanoid and choose the most efficient method for scale-up.

Issue 2: Co-elution of Structurally Similar Diarylheptanoids

Question: I am having trouble separating two or more diarylheptanoids that are very close in polarity and co-elute during HPLC. How can I improve the resolution?

Answer: Co-elution is a common challenge when dealing with a class of compounds having similar structural backbones. Optimizing your chromatographic conditions is key to achieving separation.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Solvent Strength: If using reversed-phase HPLC, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and may improve separation.

    • Solvent Selectivity: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation due to different interactions with the stationary phase.

    • Use of Additives: Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially better resolution.

  • Optimize the Gradient Profile (for Gradient Elution):

    • Shallow Gradient: A shallower gradient (a slower increase in the organic solvent concentration over time) can significantly improve the resolution of closely eluting peaks.

    • Isocratic Hold: Incorporate an isocratic hold at a specific solvent composition where the co-eluting peaks are about to elute.

  • Change the Stationary Phase:

    • If optimizing the mobile phase is not sufficient, consider using a different type of HPLC column. For example, a phenyl-hexyl column might offer different selectivity for aromatic compounds compared to a standard C18 column.

Illustrative HPLC Solvent Gradients for Diarylheptanoid Separation:

ColumnMobile Phase AMobile Phase BGradient ProgramApplication Example
C180.5% Acetic Acid in WaterAcetonitrileLinear gradient from 20% to 80% B over 40 minutesSeparation of various diarylheptanoids from Curcuma comosa
C18Water with 0.1% Formic AcidAcetonitrileA multi-step gradient starting with a shallow increase in BSeparation of diarylheptanoid isomers
Phenyl-HexylWaterMethanolStart with a shallow gradient and increase the slope after the critical pair elutesPotentially improved separation of aromatic compounds due to pi-pi interactions

Logical Workflow for Troubleshooting Co-elution:

CoElution_Troubleshooting start Co-elution Observed modify_mobile_phase Modify Mobile Phase start->modify_mobile_phase solvent_strength Adjust Solvent Strength (e.g., decrease % organic) modify_mobile_phase->solvent_strength solvent_selectivity Change Organic Solvent (e.g., ACN to MeOH) modify_mobile_phase->solvent_selectivity optimize_gradient Optimize Gradient Profile solvent_strength->optimize_gradient If not resolved resolution_achieved Resolution Achieved solvent_strength->resolution_achieved If resolved solvent_selectivity->optimize_gradient If not resolved solvent_selectivity->resolution_achieved If resolved shallow_gradient Use a Shallower Gradient optimize_gradient->shallow_gradient isocratic_hold Introduce Isocratic Hold shallow_gradient->isocratic_hold change_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) isocratic_hold->change_stationary_phase If still not resolved isocratic_hold->resolution_achieved If resolved change_stationary_phase->resolution_achieved

Caption: A decision tree for troubleshooting co-elution in HPLC.

Issue 3: Degradation of Diarylheptanoids During Isolation

Question: I suspect my target diarylheptanoid is degrading during the isolation process. How can I identify and prevent this?

Answer: Diarylheptanoid stability can be a significant issue, particularly for those with sensitive functional groups. Monitoring for degradation and adjusting your protocol accordingly is crucial.

Troubleshooting Steps:

  • Monitor for Degradation:

    • Analyze your sample at different stages of the isolation process (e.g., after extraction, after solvent removal, after chromatography) using HPLC. The appearance of new peaks or a decrease in the area of your target peak can indicate degradation.

  • Control pH:

    • The stability of many diarylheptanoids is pH-dependent. For example, some are unstable in acidic or alkaline conditions. If possible, maintain a neutral pH throughout the isolation process.

  • Control Temperature:

    • Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at low temperatures and consider freeze-drying (lyophilization) for heat-sensitive compounds.

  • Protect from Light and Air:

    • Some phenolic compounds are susceptible to oxidation and photodegradation. Work in low light conditions and consider using solvents that have been sparged with nitrogen to remove dissolved oxygen.

Quantitative Data on Diarylheptanoid Stability:

The following table summarizes the stability of a cyclic diarylheptanoid at different pH values.

CompoundpHTemperatureTime (hours)Remaining Compound (%)
Carpinontriol B1.237°C81Stable
Carpinontriol B6.837°C81Stable
Carpinontriol B7.437°C81Stable
Giffonin X1.237°C8183.4 ± 5.3
Giffonin X6.837°C8193.2 ± 2.0
Giffonin X7.437°C9Significantly decomposed

Experimental Protocol: Stability Testing

  • Prepare solutions of your purified diarylheptanoid in buffers of different pH values (e.g., pH 2, 7, and 9).

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution and analyze it by HPLC.

  • Quantify the peak area of the diarylheptanoid to determine the rate of degradation at each pH.

Issue 4: Challenges in Spectroscopic Identification

Question: I have isolated a diarylheptanoid, but I am facing difficulties in elucidating its structure using NMR. The spectra are complex and show overlapping signals. What can I do?

Answer: The flexible seven-carbon chain and the presence of two aromatic rings in diarylheptanoids can lead to complex NMR spectra with significant signal overlap, especially in the 1H NMR spectrum. The use of 2D NMR techniques is essential for unambiguous structure elucidation.

Troubleshooting Steps:

  • Acquire High-Resolution Spectra: Ensure your NMR spectra are acquired on a high-field instrument (e.g., 500 MHz or higher) to maximize signal dispersion.

  • Utilize 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the seven-carbon chain and the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This is crucial for assigning the signals of the heptane chain.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds). This is key for connecting the aromatic rings to the heptane chain and for establishing the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

  • Address Signal Overlap:

    • If signals are still overlapped in 2D spectra, consider changing the NMR solvent to induce different chemical shifts.

    • For highly complex regions, advanced techniques like 1D TOCSY (Total Correlation Spectroscopy) can be used to selectively excite a specific proton and observe all other protons in the same spin system.

Signaling Pathway for Structure Elucidation:

Structure_Elucidation start Isolated Compound ms Mass Spectrometry (MS) - Determine Molecular Formula start->ms nmr_1d 1D NMR (1H, 13C, DEPT) - Identify Functional Groups - Proton and Carbon Count start->nmr_1d structure_elucidation Assemble Fragments and Determine Relative Stereochemistry ms->structure_elucidation nmr_2d 2D NMR Experiments nmr_1d->nmr_2d cosy COSY - H-H Correlations nmr_2d->cosy hsqc HSQC - C-H (1-bond) Correlations nmr_2d->hsqc hmbc HMBC - C-H (long-range) Correlations nmr_2d->hmbc noesy NOESY/ROESY - Spatial Proximity of Protons nmr_2d->noesy cosy->structure_elucidation hsqc->structure_elucidation hmbc->structure_elucidation noesy->structure_elucidation final_structure Final Structure structure_elucidation->final_structure

Caption: Workflow for diarylheptanoid structure elucidation.

Detailed Experimental Protocol: Isolation of Diarylheptanoids from Alpinia officinarum

This protocol is a representative example of a typical diarylheptanoid isolation procedure.

1. Plant Material and Extraction:

  • Dried and powdered rhizomes of Alpinia officinarum (3.0 kg) are extracted with methanol (3 x 18 L) by maceration for 3 days at room temperature.

  • The filtrate is collected and evaporated under reduced pressure to yield the crude methanol extract.

2. Solvent Partitioning:

  • The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: n-hexane, dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Each fraction is concentrated under reduced pressure.

3. Chromatographic Purification of the n-Hexane Fraction:

  • The n-hexane soluble fraction is subjected to silica gel open column chromatography.

  • Elution is performed with a gradient of n-hexane-EtOAc (from 50:1 to 1:1) to obtain several fractions.

  • Fractions are further separated by reversed-phase medium pressure liquid chromatography (RP-MPLC) with a methanol-water gradient.

  • Final purification of sub-fractions is achieved by preparative HPLC with an acetonitrile-water isocratic system to yield pure diarylheptanoids.

4. Chromatographic Purification of the Dichloromethane Fraction:

  • The CH2Cl2-soluble fraction is subjected to silica gel column chromatography with a CH2Cl2-methanol gradient (100:0 to 0:100).

  • Fractions are further purified using RP-MPLC with a methanol-water or acetonitrile-water gradient.

  • Some sub-fractions may require an additional purification step on a Sephadex LH-20 column.

  • Final purification is carried out by preparative HPLC to isolate individual diarylheptanoids.

General Workflow for Diarylheptanoid Isolation:

Isolation_Workflow plant_material Dried & Powdered Plant Material extraction Extraction (e.g., Maceration with Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, CH2Cl2, EtOAc, BuOH) crude_extract->partitioning hexane_fraction n-Hexane Fraction partitioning->hexane_fraction ch2cl2_fraction CH2Cl2 Fraction partitioning->ch2cl2_fraction silica_gel_cc1 Silica Gel Column Chromatography hexane_fraction->silica_gel_cc1 silica_gel_cc2 Silica Gel Column Chromatography ch2cl2_fraction->silica_gel_cc2 rp_mplc1 Reversed-Phase MPLC silica_gel_cc1->rp_mplc1 rp_mplc2 Reversed-Phase MPLC silica_gel_cc2->rp_mplc2 prep_hplc1 Preparative HPLC rp_mplc1->prep_hplc1 prep_hplc2 Preparative HPLC rp_mplc2->prep_hplc2 pure_compounds1 Pure Diarylheptanoids prep_hplc1->pure_compounds1 pure_compounds2 Pure Diarylheptanoids prep_hplc2->pure_compounds2

Caption: A general experimental workflow for the isolation of diarylheptanoids.

References

Alnuside A Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges associated with the low yield of alnuside A purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found? A1: this compound is a type of diarylheptanoid, a class of natural products characterized by a 1,7-diphenylheptane structure.[1] It is predominantly found in various species of the genus Alnus (Alder).[1][2]

Q2: What are the primary causes of low yield during this compound purification? A2: Low yields are typically attributed to a combination of factors including:

  • Inefficient initial extraction: Choosing a suboptimal solvent or extraction method.

  • Degradation: this compound may be sensitive to pH, temperature, or enzymatic activity during extraction and purification.

  • Co-elution of impurities: Structurally similar compounds are often co-extracted and can be difficult to separate, leading to losses during chromatographic steps.

  • Losses during crystallization: Difficulty in achieving crystallization due to residual impurities or suboptimal solvent conditions.

Q3: Which Alnus species is the best source for this compound? A3: The concentration of diarylheptanoids can vary between different Alnus species and even depend on the part of the plant, collection time, and geographical location. Species like Alnus japonica and Alnus hirsuta are known to be rich sources of these compounds.[1] It is advisable to perform a preliminary analysis (e.g., via HPLC) on available plant material to select the most promising source.

Q4: How can I monitor the presence and purity of this compound throughout the purification process? A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in fractions during extraction and column chromatography. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method.[3]

Troubleshooting Guide

This guide addresses specific problems encountered during the purification process.

Issue 1: Low Yield from Initial Extraction
Possible Cause Recommended Solution
Suboptimal Solvent Choice The polarity of the extraction solvent is critical. While highly polar solvents like methanol or ethanol are effective, a mixture with water (e.g., 70-80% ethanol) can enhance extraction efficiency for glycosides like this compound.[4] Avoid non-polar solvents like hexane for the primary extraction as they are ineffective for diarylheptanoids.
Inefficient Extraction Method Simple maceration may not be sufficient. Employ more exhaustive techniques such as reflux extraction or ultrasonic-assisted extraction to improve the mass transfer of this compound from the plant matrix into the solvent. Refluxing with 70% ethanol for 1-2 hours, repeated twice, is often effective.[4]
Degradation During Extraction Diarylheptanoids can be susceptible to enzymatic degradation or pH-induced changes. Consider adding a weak acid to the extraction solvent to inhibit enzymatic activity or adjusting the pH to be slightly acidic (pH 4-5) if stability is an issue.[5] Heat-reflux extraction also helps by denaturing degradative enzymes.
Poor Quality of Plant Material The concentration of secondary metabolites varies. Ensure the Alnus plant material (typically bark or leaves) is properly dried, powdered to a consistent particle size (e.g., 40-60 mesh), and stored in a cool, dark, and dry place to prevent degradation.
Issue 2: Significant Product Loss During Chromatography
Possible Cause Recommended Solution
Irreversible Adsorption or Degradation on Silica Gel This compound, with its phenolic hydroxyl groups, can sometimes irreversibly bind to the acidic sites of standard silica gel, or degrade. Consider using a macroporous adsorption resin (e.g., NKA-9) for initial cleanup and enrichment.[4] This step removes highly polar impurities like sugars and tannins before proceeding to finer purification.
Poor Separation and Co-elution The crude extract contains numerous similar diarylheptanoids. A single chromatographic step is often insufficient. Employ a multi-step strategy: 1. Macroporous Resin Chromatography: Use a step gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%) to elute fractions of increasing polarity.[4] 2. Silica Gel Column Chromatography: Use the enriched fraction from the resin column. Employ a gradient mobile phase, for example, starting with chloroform:methanol (e.g., 20:1) and gradually increasing the methanol concentration for better resolution.[6]
Incorrect Mobile Phase Composition The choice and ratio of solvents in the mobile phase are crucial for achieving separation.[6] Systematically test different solvent systems using TLC first to find the optimal conditions that provide good separation between this compound and its major impurities before scaling up to column chromatography.
Issue 3: Failure to Crystallize or Oily Product Formation
Possible Cause Recommended Solution
Presence of Impurities Even small amounts of impurities can inhibit crystal lattice formation.[7] If crystallization fails, the product is likely not pure enough. Subject the material to another round of chromatography, possibly using a different stationary or mobile phase to remove the persistent impurities.
Suboptimal Solvent System for Crystallization A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[7] For this compound, try dissolving the purified, amorphous solid in a minimal amount of hot methanol or ethanol and then slowly cooling it. If that fails, use an anti-solvent diffusion method. Dissolve the compound in a small amount of a good solvent (e.g., methanol) and place this solution in a larger chamber containing a poor solvent (an "anti-solvent") in which this compound is insoluble (e.g., n-hexane or ethyl acetate). Allow the vapors of the anti-solvent to slowly diffuse into the solution, which will gradually reduce solubility and promote slow crystal growth.[7]
Solution is Not Supersaturated Crystallization requires a supersaturated solution. After dissolving your compound in a minimal amount of hot solvent, allow the solution to cool slowly and undisturbed. Slow evaporation of the solvent can also help achieve supersaturation.[8] If crystals still do not form, try scratching the inside of the glass flask with a glass rod to create nucleation sites.[9]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound
  • Preparation: Weigh 500 g of dried, powdered Alnus bark (50 mesh).

  • Extraction: Place the powder in a round-bottom flask and add 10 L of 70% aqueous ethanol. Adjust the pH to ~10 using diluted ammonia to improve the extraction of phenolic compounds.[4]

  • Reflux: Heat the mixture to reflux and maintain for 60 minutes with stirring.[4]

  • Filtration: After cooling slightly, filter the mixture through cheesecloth and then filter paper. Collect the filtrate.

  • Repeat: Return the plant residue to the flask and repeat the reflux extraction with another 10 L of 70% ethanol for 60 minutes.

  • Combine and Concentrate: Combine the filtrates from both extractions. Concentrate the solution using a rotary evaporator under reduced pressure at 50°C to remove the ethanol.

  • Final Extract: Dilute the remaining aqueous concentrate with water to a final volume of 1 L. This crude extract is now ready for purification.

Protocol 2: Purification via Macroporous Resin Chromatography
  • Resin Preparation: Pre-treat NKA-9 macroporous resin by washing sequentially with 95% ethanol, 5% HCl, 5% NaOH, and finally with deionized water until the eluate is neutral.[4] Pack the resin into a glass column.

  • Loading: Load the 1 L crude extract onto the column at a flow rate of 2 bed volumes (BV)/hour.

  • Washing: Wash the column with 5 BV of distilled water to remove sugars and other highly polar, water-soluble impurities.[4]

  • Elution: Elute the column with a stepwise gradient of ethanol in water.

    • Elute with 10 BV of 30% ethanol to remove some polar impurities.

    • Elute with 12 BV of 70% ethanol to collect the fraction containing this compound and other diarylheptanoids.[4]

  • Monitoring and Collection: Monitor the fractions using TLC. Combine the fractions rich in this compound and concentrate them to dryness under reduced pressure.

Protocol 3: Crystallization of this compound
  • Dissolution: Take the purified, dry this compound fraction and dissolve it in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed.

  • Inducing Crystallization: If crystals do not form, scratch the inner surface of the flask below the liquid level with a glass rod.[9]

  • Refrigeration: Once crystal formation begins, or if it fails to start at room temperature, place the flask in a refrigerator (4°C) overnight to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum desiccator.

Visualizations

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product plant Alnus Bark (Dried, Powdered) extract Reflux Extraction (70% EtOH, pH 10) plant->extract concentrate Concentration (Rotary Evaporation) extract->concentrate Combine & Filter resin Macroporous Resin Chromatography concentrate->resin Crude Extract silica Silica Gel Chromatography resin->silica Enriched Fraction crystallize Crystallization (Methanol) silica->crystallize Purified Fraction final Pure this compound Crystals crystallize->final Filter & Dry

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Logic Diagram

G start Start: Low Final Yield check_extract Check Yield of Crude Extract start->check_extract low_extract Problem: Low Extraction Efficiency check_extract->low_extract Low check_chroma Check Yield After Chromatography check_extract->check_chroma Acceptable sol1 Solution: 1. Use 70% EtOH. 2. Use Reflux/Ultrasonic method. 3. Check plant material quality. low_extract->sol1 low_chroma Problem: Loss During Separation check_chroma->low_chroma Low check_crystal Check Yield After Crystallization check_chroma->check_crystal Acceptable sol2 Solution: 1. Use Macroporous Resin first. 2. Optimize mobile phase (TLC). 3. Use gradient elution. low_chroma->sol2 low_crystal Problem: Crystallization Failure check_crystal->low_crystal Low / Oily end_node Success: Acceptable Yield check_crystal->end_node Acceptable sol3 Solution: 1. Re-purify the fraction. 2. Use anti-solvent method. 3. Scratch flask to induce nucleation.

Caption: Decision tree for troubleshooting low this compound yield.

Potential Signaling Pathway Modulation Diagram

G cluster_pathway NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK Activates alnusideA This compound alnusideA->IKK Inhibits (?) IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_complex p50/p65 (Inactive) IkappaB->NFkB_complex Inhibits NFkB_active p50/p65 (Active) IkappaB->NFkB_active Degradation releases nucleus Nucleus NFkB_active->nucleus Translocates to genes Transcription of Pro-inflammatory Genes (COX-2, iNOS) nucleus->genes Initiates

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Method Development for Alnuside A Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for alnuside A analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the analysis of this compound?

A1: The most common and suitable analytical techniques for the quantification and identification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Due to the thermal lability of diarylheptanoids like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is generally not recommended.

Q2: What type of HPLC column is typically used for this compound analysis?

A2: Reversed-phase C18 columns are the most frequently used stationary phases for the separation of this compound and other diarylheptanoids.

Q3: What are the characteristic mass spectral fragments of this compound?

Q4: How should I prepare plant material for this compound extraction?

A4: Plant material, typically the bark or leaves of Alnus species, should be air-dried and ground into a fine powder to increase the surface area for efficient extraction.

Q5: What solvents are recommended for extracting this compound?

A5: Methanol or aqueous methanol (e.g., 80% methanol) are effective solvents for extracting this compound and other polar compounds from plant matrices. The choice of solvent may need to be optimized depending on the specific plant material and the desired extraction efficiency of other compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC-UV Analysis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. 4. Inappropriate mobile phase pH.1. Replace the column. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Reduce the injection volume or dilute the sample. 4. Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Poor Resolution Between this compound and Other Peaks 1. Suboptimal mobile phase composition. 2. Inappropriate column. 3. Flow rate is too high.1. Optimize the mobile phase gradient and the ratio of organic solvent to aqueous buffer. 2. Try a different C18 column from another manufacturer or a column with a different particle size. 3. Reduce the flow rate to improve separation efficiency.
Fluctuating Baseline 1. Air bubbles in the pump or detector. 2. Inconsistent mobile phase mixing. 3. Contaminated mobile phase or column.1. Degas the mobile phase and purge the pump. 2. Ensure proper mixing of the mobile phase components. 3. Use fresh, high-purity solvents and flush the column.
High Backpressure 1. Clogged column inlet frit. 2. Particulate matter from the sample. 3. Precipitation of buffer in the system.1. Back-flush the column (if recommended by the manufacturer) or replace the frit. 2. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. 3. Ensure the mobile phase buffer is completely dissolved and flush the system with water after use.
UPLC-MS/MS Analysis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low Signal Intensity for this compound 1. Inefficient ionization. 2. Matrix effects (ion suppression). 3. Suboptimal MS parameters.1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). 2. Dilute the sample or improve sample clean-up to reduce interfering compounds. 3. Optimize the precursor and product ion selection, collision energy, and other MS/MS parameters.
Inconsistent Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Column equilibration issues.1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase and ensure accurate mixing. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
No Peak Detected 1. No this compound in the sample. 2. Incorrect MS method parameters. 3. Sample degradation.1. Analyze a standard solution of this compound to confirm system performance. 2. Verify the precursor and product ion m/z values in the acquisition method. 3. Investigate the stability of this compound in the sample matrix and during the extraction process.

Experimental Protocols

While a specific, validated method for this compound was not found in the search results, a general protocol for the analysis of diarylheptanoids in Alnus species can be adapted.

Sample Preparation and Extraction
  • Grinding: Air-dry the plant material (e.g., bark of Alnus species) and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 2 grams of the powdered plant material.

    • Add 20 mL of 80% methanol.

    • Sonciate for 30 minutes or use another appropriate extraction technique like maceration or Soxhlet extraction.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the residue for comprehensive extraction.

    • Combine the supernatants.

  • Filtration: Filter the combined extract through a 0.22 µm or 0.45 µm syringe filter before UPLC-MS/MS analysis.

UPLC-MS/MS Analysis (General Method)
  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute compounds of varying polarities. The exact gradient needs to be optimized for the specific separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor and product ion transitions for this compound. A full scan mode can be used for initial identification.

Visualizations

AlnusideA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plant_material Plant Material (e.g., Alnus bark) grinding Drying and Grinding plant_material->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration (0.22 µm) extraction->filtration hplc UPLC-MS/MS System filtration->hplc Inject Sample separation C18 Reversed-Phase Separation data_acquisition Data Acquisition hplc->data_acquisition detection Mass Spectrometry Detection (MRM) quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound Analysis.

Optimizing Alnuside A Analysis: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of alnuside A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure accurate and efficient experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of the mobile phase for this compound analysis.

Q1: What is a good starting point for the mobile phase composition for this compound analysis?

A typical starting point for the reversed-phase HPLC analysis of diarylheptanoid glycosides like this compound is a gradient elution using a mixture of acetonitrile (ACN) and water, both containing a small amount of acid. A common acid modifier is 0.1% formic acid or acetic acid to improve peak shape and resolution.

Q2: How does the mobile phase pH affect the analysis of this compound?

Q3: What type of HPLC column is most suitable for this compound analysis?

A C18 reversed-phase column is the most common and generally suitable choice for the separation of moderately polar compounds like this compound. Standard particle sizes (e.g., 5 µm) and column dimensions (e.g., 4.6 x 250 mm) are often used. For higher resolution and faster analysis times, columns with smaller particle sizes (e.g., sub-2 µm, for UPLC) or core-shell technology can be employed.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause Solution
Poor Peak Shape (Tailing) 1. Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the hydroxyl groups of this compound. 2. Inappropriate Mobile Phase pH: If the pH is too high, phenolic hydroxyl groups may be partially ionized, leading to tailing. 3. Column Overload: Injecting too much sample can lead to peak distortion.1. Use an acidic modifier: Add 0.1% formic acid or acetic acid to the mobile phase to suppress silanol interactions. 2. Adjust Mobile Phase pH: Lower the pH of the aqueous portion of the mobile phase to ensure this compound is in a single protonation state. 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Poor Peak Shape (Fronting) 1. Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger (more organic) than the initial mobile phase, it can cause the peak to front. 2. Column Overload: Similar to tailing, injecting too much sample can also cause fronting.1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Poor Resolution 1. Inadequate Mobile Phase Gradient: The gradient may be too steep, not allowing for sufficient separation of this compound from other components. 2. Suboptimal Organic Solvent: The choice of acetonitrile vs. methanol can affect selectivity.1. Optimize the Gradient: Decrease the ramp of the organic solvent or introduce an isocratic hold at a certain percentage to improve separation. 2. Try a Different Organic Solvent: Substitute acetonitrile with methanol or vice versa, as this can alter the elution order and improve resolution.
Retention Time Shifts 1. Inconsistent Mobile Phase Preparation: Small variations in the composition or pH of the mobile phase can lead to shifts in retention time. 2. Column Temperature Fluctuations: Changes in column temperature affect the viscosity of the mobile phase and the kinetics of partitioning. 3. Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.1. Ensure Accurate Mobile Phase Preparation: Use precise measurements for solvents and additives. Premixing the mobile phase can also improve consistency. 2. Use a Column Oven: Maintain a constant and controlled column temperature. 3. Use a Guard Column and Monitor Column Performance: A guard column can protect the analytical column from contaminants. Regularly check column performance with a standard.
Ghost Peaks 1. Carryover from Previous Injection: Residual sample from a previous run can elute in a subsequent run. 2. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components can appear as peaks.1. Implement a Needle Wash Step: Use a strong solvent to wash the injection needle and port between injections. 2. Use High-Purity Solvents: Ensure the use of HPLC-grade solvents and filter them before use. Flush the system regularly.
Baseline Noise or Drift 1. Air Bubbles in the System: Air bubbles passing through the detector can cause spikes in the baseline. 2. Mobile Phase Not Properly Mixed or Degassed: Inadequate mixing or degassing of the mobile phase can lead to a drifting baseline. 3. Detector Lamp Aging: An aging detector lamp can result in increased noise.1. Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase before use. 2. Properly Mix Mobile Phase: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, mix thoroughly. 3. Replace Detector Lamp: If the noise is persistent and other causes have been ruled out, the lamp may need replacement.

Experimental Protocols

While a specific validated method for this compound is not widely published, the following protocol is a general starting point based on methods for related compounds.

Sample Preparation:

  • Accurately weigh a known amount of the plant material or extract containing this compound.

  • Extract the sample with a suitable solvent, such as methanol or 70% ethanol, using sonication or maceration.[1]

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions:

Parameter Recommendation
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B (e.g., 10-20%), increase linearly to a high percentage (e.g., 80-90%) over 20-40 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength Diode Array Detector (DAD) monitoring at multiple wavelengths, with a primary wavelength around 280 nm for phenolic compounds.
Injection Volume 10-20 µL

Visualizing the Workflow

A logical workflow is crucial for systematically optimizing the mobile phase for this compound analysis.

Mobile_Phase_Optimization_Workflow cluster_start Initial Setup cluster_evaluation Peak Evaluation cluster_troubleshooting Troubleshooting cluster_final Finalization start Select C18 Column & Initial Mobile Phase (ACN/H2O with 0.1% Formic Acid) run_initial Perform Initial Gradient Run start->run_initial eval_peak Evaluate Peak Shape, Resolution, and Retention Time run_initial->eval_peak is_good Acceptable? eval_peak->is_good tailing Tailing? is_good->tailing No finalize Finalize Method is_good->finalize Yes fronting Fronting? tailing->fronting No adjust_ph Adjust pH (Lower) tailing->adjust_ph Yes poor_res Poor Resolution? fronting->poor_res No check_solvent Check Sample Solvent fronting->check_solvent Yes poor_res->tailing Other Issues? adjust_gradient Adjust Gradient (Slower Ramp) poor_res->adjust_gradient Yes adjust_ph->run_initial check_solvent->run_initial adjust_gradient->run_initial

Caption: Workflow for mobile phase optimization in this compound HPLC analysis.

References

Validation & Comparative

Establishing a Robust HPLC Method for Alnuside A Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method applicable for the quantification of alnuside A, a diarylheptanoid found in various Alnus species with potential therapeutic properties.

While a specific, universally adopted HPLC method for this compound is not extensively documented, methods validated for structurally similar diarylheptanoids offer a strong foundation for developing and validating a robust analytical procedure. This guide leverages data from a validated HPLC-Diode Array Detector (DAD) method for other diarylheptanoids to present key performance indicators and detailed experimental protocols.

Comparative Performance of a Validated Diarylheptanoid HPLC Method

The following table summarizes the validation parameters for an HPLC-DAD method developed for the quantification of three diarylheptanoids, which can be considered representative for establishing a method for this compound.[1]

Validation ParameterPerformance Metric
**Linearity (R²) **>0.999[1]
Precision (RSD%) <2%[1]
Accuracy (Recovery %) 98.35–103.90%[1]
Limit of Detection (LOD) 0.06–0.22 µg/mL[1]
Limit of Quantification (LOQ) 0.18–0.69 µg/mL[1]

This data demonstrates that HPLC-DAD methods can achieve excellent linearity, precision, and accuracy for the analysis of diarylheptanoids, making it a suitable technique for the quantification of this compound.

Experimental Protocol for Diarylheptanoid Analysis by HPLC

The following is a generalized experimental protocol based on established methods for diarylheptanoid analysis, which can be adapted and optimized for this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a diode array detector (DAD) is recommended for spectral analysis and peak purity assessment.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used for the separation of diarylheptanoids.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.5% acetic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed. The gradient program should be optimized to achieve adequate separation of this compound from other components in the sample matrix.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Column Temperature: Maintaining a constant column temperature, for instance at 35°C, is crucial for reproducible results.[1]

  • Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound, which can be determined by a UV scan of a standard solution.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent such as methanol or acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range in the samples.

  • Sample Preparation: The extraction of this compound from the plant matrix (e.g., bark, leaves) should be optimized. A common procedure involves extraction with an organic solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection into the HPLC system.

3. Method Validation:

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by comparing the chromatograms of a blank, a standard, and a sample, and by checking peak purity using the DAD.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and performing a linear regression analysis of the peak area versus concentration.

  • Precision: The closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is typically expressed as the relative standard deviation (RSD).

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the standard is added to a sample and the recovery is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method for the quantification of this compound.

HPLC_Validation_Workflow start Start: Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity precision Precision linearity->precision accuracy Accuracy precision->accuracy repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Validation Report robustness->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

By following this structured approach and leveraging the performance data from analogous compounds, researchers can confidently establish a validated HPLC method for the accurate and reliable quantification of this compound, facilitating further research and development of products containing this promising bioactive compound.

References

Alnuside A vs. Oregonin: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry and pharmacology, the antioxidant potential of plant-derived compounds is a subject of intense investigation. Diarylheptanoids, a class of phenolic compounds found in various plant species, have garnered significant attention for their diverse biological activities, including antioxidant effects. This guide provides a detailed comparison of the antioxidant capacities of two such diarylheptanoids: Alnuside A and oregonin. While direct comparative studies are limited, this analysis synthesizes available data on their chemical structures, findings from relevant antioxidant assays, and potential mechanisms of action to offer valuable insights for research and drug development.

Chemical Structures: A Tale of Two Catechols

The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure, particularly the number and arrangement of hydroxyl groups on their aromatic rings. A key structural feature influencing antioxidant activity is the presence of a catechol moiety (a 3,4-dihydroxyphenyl group), which can readily donate hydrogen atoms to neutralize free radicals.

This compound possesses a diarylheptanoid skeleton with one catechol ring and one 4-hydroxyphenyl ring.[1]

Oregonin , in contrast, features two catechol moieties within its structure. This structural difference is a critical determinant of their respective antioxidant potentials.

Comparative Antioxidant Capacity

Research has shown that diarylheptanoids with two catechol structures exhibit potent antioxidative activity, while those with a single catechol structure display moderate activity.[1] Compounds lacking a catechol structure show no significant antioxidant activity. Based on this principle, it can be inferred that oregonin possesses a higher antioxidant capacity than this compound .

While specific data from common antioxidant assays are lacking for both compounds, one study has reported the half-maximal inhibitory concentration (IC50) for oregonin in a thiobarbituric acid-reactive substances (TBARS) assay, which measures the inhibition of lipid peroxidation. This provides a quantitative measure of its antioxidant effect in a specific context.

CompoundChemical StructureNumber of Catechol MoietiesInferred Antioxidant CapacityQuantitative Data (IC50)
This compound Diarylheptanoid with one catechol ring1ModerateNot available
Oregonin Diarylheptanoid with two catechol rings2Potent1.5 µM (TBARS assay)

Potential Signaling Pathways: The Nrf2 Connection

A crucial mechanism by which cells defend against oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. While no direct evidence currently links this compound or oregonin to the activation of the Nrf2 pathway, it is a plausible mechanism of action for phenolic antioxidants. Natural compounds are known to modulate this pathway, and further research is warranted to investigate the potential role of these diarylheptanoids in activating this key cellular defense system.

Caption: The Nrf2 signaling pathway, a key regulator of cellular antioxidant response.

Experimental Protocols for Antioxidant Capacity Assessment

For researchers planning to directly compare the antioxidant capacities of this compound and oregonin, the following standardized assays are recommended.

General Experimental Workflow

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Sample_Prep Prepare Test Compounds (this compound, Oregonin) & Positive Control (e.g., Trolox) Mixing Mix Test Compound/Control with Assay Reagent Sample_Prep->Mixing Reagent_Prep Prepare Assay-Specific Reagents (e.g., DPPH, ABTS, FRAP, ORAC reagents) Reagent_Prep->Mixing Incubation Incubate under Controlled Conditions Mixing->Incubation Spectro Measure Absorbance or Fluorescence using a Spectrophotometer/Plate Reader Incubation->Spectro Calculation Calculate % Inhibition or Trolox Equivalents Spectro->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents: DPPH solution in methanol, test compounds (this compound, oregonin), positive control (e.g., Trolox or ascorbic acid), methanol.

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive control in methanol.

    • Add a fixed volume of the DPPH solution to each dilution in a 96-well plate or cuvettes.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents: ABTS solution, potassium persulfate, test compounds, positive control (Trolox), appropriate buffer (e.g., phosphate-buffered saline).

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with buffer to a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Add serial dilutions of the test compounds or positive control to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test compounds, positive control (e.g., FeSO₄ or Trolox).

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add the FRAP reagent to serial dilutions of the test compounds and positive control.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the blue-colored product at a specific wavelength (e.g., 593 nm).

    • The antioxidant capacity is determined by comparing the absorbance change of the test sample to that of a standard, and the results are often expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

  • Reagents: Fluorescent probe (e.g., fluorescein), peroxyl radical generator (e.g., AAPH), test compounds, positive control (Trolox), phosphate buffer.

  • Procedure:

    • In a 96-well black microplate, add the fluorescent probe, buffer, and serial dilutions of the test compounds or positive control.

    • Initiate the reaction by adding the peroxyl radical generator.

    • Monitor the decay of fluorescence over time at a specific excitation and emission wavelength using a fluorescence plate reader.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • Results are expressed as Trolox equivalents.

Conclusion and Future Directions

Based on the available structural information and structure-activity relationship studies, oregonin is predicted to have a more potent antioxidant capacity than this compound due to the presence of two catechol moieties compared to this compound's single catechol group. The provided IC50 value for oregonin in a lipid peroxidation assay further supports its antioxidant potential.

However, there is a clear need for direct comparative studies employing a battery of standardized antioxidant assays (DPPH, ABTS, FRAP, and ORAC) to provide a comprehensive and quantitative comparison of these two compounds. Furthermore, investigating their ability to modulate key antioxidant signaling pathways, such as the Nrf2 pathway, would provide deeper insights into their mechanisms of action and their potential as therapeutic agents for conditions associated with oxidative stress. Such studies would be invaluable for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Unveiling the Bioactivity of Alnuside A Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents from natural sources has identified diarylheptanoids, a class of plant secondary metabolites, as a promising reservoir of bioactive compounds. Among these, Alnuside A, a glycosylated diarylheptanoid predominantly found in plants of the Alnus genus, and its analogs have garnered significant interest for their potential pharmacological activities. This guide provides a comprehensive comparison of this compound analogs, focusing on their structure-activity relationships (SAR) in cytotoxicity, anti-inflammatory, and antioxidant activities. Experimental data is presented in a structured format to facilitate objective comparison, supplemented by detailed experimental protocols and visual representations of key signaling pathways.

Comparative Biological Activity of this compound Analogs

The biological efficacy of this compound analogs is intricately linked to their structural features. Modifications to the heptane chain and the aromatic rings significantly influence their cytotoxic, anti-inflammatory, and antioxidant potentials. The following tables summarize the quantitative data on the bioactivity of selected this compound analogs.

Table 1: Cytotoxicity of Diarylheptanoid Analogs from Alnus Species

CompoundR1R2R3Cell LineIC50 (µM)[1]
Analog 1 OHHHNCI-H460> 100
Analog 2 OHOHHNCI-H46058.3 ± 4.5
Analog 3 (5v) HH=ONCI-H46018.2 ± 1.8
Analog 4 (5g) OHOH=ONCI-H46045.1 ± 3.2
Analog 5 (9v) HH=O, Δ⁴⁻⁵NCI-H46012.5 ± 1.1
Analog 6 (9g) OHOH=O, Δ⁴⁻⁵NCI-H46033.7 ± 2.9
Analog 3 (5v) HH=OHaCaT35.4 ± 2.7
Analog 4 (5g) OHOH=OHaCaT> 100
Analog 5 (9v) HH=O, Δ⁴⁻⁵HaCaT28.6 ± 2.1
Analog 6 (9g) OHOH=O, Δ⁴⁻⁵HaCaT89.2 ± 7.3

NCI-H460: Human non-small cell lung carcinoma; HaCaT: Human keratinocytes. Data from Dinić et al., 2016.

Structure-Activity Relationship for Cytotoxicity: The presence of a carbonyl group at the C-3 position of the heptane chain is crucial for enhanced cytotoxic activity. Analogs lacking this feature (e.g., Analog 1) are significantly less potent. Furthermore, the substitution pattern on the phenyl rings plays a key role in both potency and selectivity. The absence of hydroxyl groups at the 3' and 3'' positions (analogs 5v and 9v) leads to higher cytotoxicity against both cancer (NCI-H460) and normal (HaCaT) cells. However, the presence of these hydroxyl groups (analogs 5g and 9g) results in a more favorable therapeutic profile, with greater selectivity for cancer cells.[1]

Table 2: Anti-inflammatory Activity of Diarylheptanoid Analogs

CompoundInhibition of NO Production IC50 (µM)[2]Inhibition of IL-1β Production IC50 (µM)[2]Inhibition of IL-6 Production IC50 (µM)[2]
Analog 7 12.5 ± 1.315.8 ± 1.918.2 ± 2.1
Analog 8 8.7 ± 0.910.2 ± 1.111.5 ± 1.4
Analog 9 (28) 5.2 ± 0.66.8 ± 0.77.9 ± 0.9
Analog 10 (40) 6.1 ± 0.77.5 ± 0.88.8 ± 1.0

Activity measured in LPS-stimulated RAW264.7 macrophages. Data from Ma et al., 2018.

Structure-Activity Relationship for Anti-inflammatory Activity: The anti-inflammatory activity of diarylheptanoids is influenced by the substitution patterns on both the heptane chain and the aromatic rings. While a detailed SAR across a large number of analogs is complex, compounds with specific hydroxylation and methoxylation patterns on the phenyl rings, such as analogs 28 and 40 in the cited study, demonstrate potent inhibition of pro-inflammatory mediators.[2]

Table 3: Antioxidant Activity of Diarylheptanoids

CompoundAntioxidant Activity (DPPH scavenging) IC50 (µM)
Analog with one catechol ring Moderate Activity
Analog with two catechol rings Potent Activity
Peracetylated analog (no catechol) No Activity

Qualitative data based on the findings of Kuroyanagi et al., 2005.

Structure-Activity Relationship for Antioxidant Activity: The antioxidant capacity of diarylheptanoids is strongly dependent on the presence of catechol (3,4-dihydroxyphenyl) moieties. Compounds possessing two catechol rings exhibit potent radical scavenging activity. Those with a single catechol group, like this compound, show moderate activity, while analogs where the hydroxyl groups are protected (e.g., through acetylation) lose their antioxidant potential. This highlights the critical role of the free hydroxyl groups on the catechol ring in mediating antioxidant effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

1. MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human non-small cell lung carcinoma (NCI-H460) and human keratinocyte (HaCaT) cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours of incubation, the cells are treated with various concentrations of the this compound analogs for 48 hours.

  • MTT Addition: Following treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[2][3][4][5][6]

2. Anti-inflammatory Activity Assay (NO, IL-1β, and IL-6 Production)

This protocol details the measurement of key inflammatory mediators in macrophage cells.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the diarylheptanoid analogs for 1 hour. Subsequently, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Cytokine Measurement (IL-1β and IL-6): The levels of IL-1β and IL-6 in the culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The IC50 values for the inhibition of NO, IL-1β, and IL-6 production are calculated from the respective dose-response curves.[2]

3. DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of natural products.

  • Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Various concentrations of the this compound analogs are added to the DPPH solution in a 96-well plate.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.[7][8][9][10][11]

Signaling Pathways and Mechanisms of Action

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of diarylheptanoids. A significant finding is the identification of the α7 nicotinic acetylcholine receptor (α7 nAChR) as a target for some of these compounds, leading to the modulation of inflammatory pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha7_nAChR α7 nAChR JAK2 JAK2 alpha7_nAChR->JAK2 Diarylheptanoid Diarylheptanoid (e.g., Analog 9) Diarylheptanoid->alpha7_nAChR Agonist STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 NFkB_active Active NF-κB pSTAT3->NFkB_active Inhibits pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocation IKK IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB->NFkB_active Release & Activation NFkB_active_n Active NF-κB NFkB_active->NFkB_active_n Translocation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates Gene_Expression Pro-inflammatory Gene Expression (NO, IL-1β, IL-6) NFkB_active_n->Gene_Expression Induces

Caption: Proposed anti-inflammatory signaling pathway of certain diarylheptanoids.

As illustrated, certain diarylheptanoid analogs act as agonists for the α7 nAChR.[2] This engagement activates the Janus kinase 2 (JAK2), which in turn phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). The phosphorylated STAT3 (p-STAT3) can then translocate to the nucleus to regulate gene expression. Importantly, the activation of the JAK2-STAT3 pathway has been shown to suppress the activation of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[2] The NF-κB pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

In addition to this pathway, other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, are also known to be involved in the cellular response to inflammatory stimuli and could be potential targets for diarylheptanoids. Further research is needed to fully elucidate the complex interplay of these signaling networks in response to treatment with this compound and its analogs.

This comparative guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and experimental protocols offer a valuable resource for researchers in the field of natural product chemistry and drug discovery, paving the way for the rational design and development of novel therapeutic agents based on the diarylheptanoid scaffold.

References

In Vitro Comparative Analysis of Alnuside A and its Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vitro comparison of alnuside A and its related diarylheptanoid glycosides, offering valuable insights for researchers, scientists, and professionals in drug development. The following sections detail the biological activities of these compounds, supported by experimental data, and provide standardized protocols for the cited assays.

Introduction to this compound and its Glycosides

This compound is a diarylheptanoid glycoside, a class of natural products known for their presence in plants of the Alnus genus. These compounds have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide focuses on the in vitro comparison of this compound with other structurally similar glycosides isolated from Alnus species, such as oregonin and hirsutanone. Understanding the structure-activity relationships among these compounds is crucial for the development of new therapeutic agents.

Data Summary

The following tables summarize the available quantitative data on the in vitro biological activities of this compound and its related glycosides. It is important to note that the data presented has been compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Antioxidant Activity
CompoundAssayIC50 (µM)Source
OregoninDPPH15.6(Lee et al., 2007)
HirsutanoneDPPH29.7(Lee et al., 2007)

No direct comparative in vitro antioxidant data for this compound was found in the reviewed literature.

Anti-inflammatory Activity
CompoundAssayIC50 (µM)Source
OregoninNitric Oxide (NO) Inhibition in RAW 264.7 cells28.1(Jin et al., 2007)
HirsutanoneNitric Oxide (NO) Inhibition in RAW 264.7 cells19.5(Jin et al., 2007)

No direct comparative in vitro anti-inflammatory data for this compound was found in the reviewed literature.

Cytotoxic Activity
CompoundCell LineAssayIC50 (µM)Source
OregoninA549 (Lung Carcinoma)MTT> 100(Choi et al., 2011)
HirsutanoneA549 (Lung Carcinoma)MTT15.4(Choi et al., 2011)
OregoninK562 (Leukemia)Not Specified11.4(Kuroyanagi et al., 2005)
HirsutanoneK562 (Leukemia)Not Specified17.8(Kuroyanagi et al., 2005)

No direct comparative in vitro cytotoxic data for this compound was found in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare various concentrations of the test compounds in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control group with the solvent and DPPH solution only.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Procedure:

  • Culture RAW 264.7 cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, excluding a negative control group.

  • Incubate the plate for a further period (e.g., 24 hours).

  • Collect the cell supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

  • Determine the IC50 value for NO inhibition.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay determines the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Seed the desired cancer cell line in a 96-well plate and allow for attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, representing the concentration of the compound that inhibits 50% of cell growth.

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_antioxidant Antioxidant Activity Assay (DPPH) cluster_anti_inflammatory Anti-inflammatory Assay (NO Inhibition) cluster_cytotoxicity Cytotoxicity Assay (MTT) A1 Prepare DPPH Solution A3 Reaction in 96-well plate A1->A3 A2 Prepare Test Compounds A2->A3 A4 Incubation A3->A4 A5 Measure Absorbance (517 nm) A4->A5 A6 Calculate IC50 A5->A6 B1 Culture RAW 264.7 Cells B2 Treat with Compounds & LPS B1->B2 B3 Incubation B2->B3 B4 Collect Supernatant B3->B4 B5 Griess Reaction B4->B5 B6 Measure Absorbance (540 nm) B5->B6 B7 Calculate IC50 B6->B7 C1 Seed Cancer Cells C2 Treat with Compounds C1->C2 C3 Incubation C2->C3 C4 Add MTT Reagent C3->C4 C5 Incubate & Solubilize Formazan C4->C5 C6 Measure Absorbance (570 nm) C5->C6 C7 Calculate IC50 C6->C7

Caption: General workflows for in vitro antioxidant, anti-inflammatory, and cytotoxicity assays.

Potential Signaling Pathway

While specific signaling pathway studies for this compound are limited, the anti-inflammatory effects of related diarylheptanoids like oregonin and hirsutanone are suggested to involve the inhibition of the NF-κB pathway, which is a key regulator of inflammatory responses.

signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Produces Diarylheptanoids This compound Glycosides Diarylheptanoids->IKK Inhibits iNOS_gene iNOS Gene NFkB_n->iNOS_gene Binds to promoter iNOS_gene->iNOS

Caption: Postulated anti-inflammatory signaling pathway inhibited by this compound related glycosides.

Conclusion

The available in vitro data suggests that diarylheptanoid glycosides from Alnus species, such as oregonin and hirsutanone, possess significant antioxidant, anti-inflammatory, and cytotoxic activities. While direct comparative data for this compound is currently lacking in the scientific literature, the provided information on its structural analogs offers a valuable starting point for further investigation. The detailed protocols and workflow diagrams in this guide are intended to support and standardize future research in this promising area of natural product drug discovery. Further studies are warranted to elucidate the specific activities and mechanisms of action of this compound and its glycosides.

Confirming the Identity of Isolated Alnuside A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of an isolated natural product is a critical first step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of alnuside A, a diarylheptanoid glycoside. Detailed experimental protocols and supporting data are presented to aid in the rigorous structural elucidation of this and similar natural products.

Spectroscopic and Spectrometric Data for this compound

The primary methods for the structural confirmation of a purified natural product like this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of the key identification parameters for this compound.

Parameter Value Source/Method
Molecular Formula C₂₄H₃₀O₉High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 462.5 g/mol Mass Spectrometry
Diagnostic MS/MS Fragments m/z 311, 205Tandem Mass Spectrometry (MS/MS)

Table 1: Key Mass Spectrometry Data for this compound.

Structural Moiety Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic Protons (Catechol Ring) 6.5 - 7.0115 - 145
Aromatic Protons (Hydroxyphenyl Ring) 6.7 - 7.2115 - 155
Heptanoid Chain Protons 1.5 - 4.530 - 75
Keto Group (C=O) -205 - 215
Glycosidic Anomeric Proton 4.3 - 5.0100 - 105
Sugar Moiety Protons 3.2 - 4.060 - 80

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Related Diarylheptanoid Glycosides.

Comparison of Analytical Techniques

While MS and NMR are the gold standards for structural elucidation, other techniques can provide complementary information or be used for initial screening and purity assessment.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and formulaHigh sensitivity, small sample requirementIsomeric and isobaric compounds can be difficult to distinguish without fragmentation data
Nuclear Magnetic Resonance (NMR) Detailed structural connectivity, stereochemistryUnambiguous structure determinationLower sensitivity, larger sample requirement, can be time-consuming
High-Performance Liquid Chromatography (HPLC) Purity, retention timeHigh resolution, quantitativeCo-elution can occur, does not provide structural information on its own
Infrared (IR) Spectroscopy Functional groups presentFast, non-destructiveProvides general information, not detailed structural connectivity
Ultraviolet-Visible (UV-Vis) Spectroscopy Presence of chromophoresSimple, fast, quantitativeLimited structural information
Hyphenated Techniques (LC-MS, LC-NMR) Combines separation with structural dataHigh throughput, detailed information from complex mixturesHigher instrument cost and complexity

Table 3: Comparison of Analytical Techniques for the Identification of this compound.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the isolated compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Method:

  • Prepare a dilute solution of the isolated this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the mass spectrum in positive or negative ion mode. For this compound, negative ion mode is often effective due to the presence of hydroxyl groups.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Process the data to obtain the accurate mass of the molecular ion.

  • Use the accurate mass to calculate the elemental formula.

  • Perform tandem MS (MS/MS) to obtain characteristic fragmentation patterns for further structural confirmation.

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Method:

  • Dissolve a sufficient amount of the purified this compound (typically 1-10 mg) in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum to observe the proton signals.

  • Acquire a ¹³C NMR spectrum to observe the carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Acquire 2D NMR spectra to establish correlations between nuclei:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Process and analyze the spectra to assign all proton and carbon signals and piece together the complete structure of this compound.

Visualizing the Workflow and Potential Biological Context

The following diagrams, generated using Graphviz, illustrate the general workflow for natural product identification and a hypothetical signaling pathway where a compound like this compound might be investigated.

experimental_workflow cluster_extraction Extraction & Isolation cluster_identification Structural Elucidation cluster_alternatives Alternative/Complementary Analysis plant_material Plant Material (e.g., Alnus species) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation pure_compound Isolated this compound fractionation->pure_compound ms_analysis Mass Spectrometry (HRMS, MS/MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) pure_compound->nmr_analysis hplc HPLC (Purity) pure_compound->hplc ir IR (Functional Groups) pure_compound->ir uv_vis UV-Vis (Chromophores) pure_compound->uv_vis structure_confirmation Structure Confirmation ms_analysis->structure_confirmation nmr_analysis->structure_confirmation

Figure 1: General workflow for the isolation and identification of this compound.

signaling_pathway alnuside_a This compound receptor Cell Surface Receptor alnuside_a->receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Figure 2: Hypothetical signaling pathway for investigating the bioactivity of this compound.

By following the detailed protocols and utilizing the comparative data provided in this guide, researchers can confidently confirm the identity of isolated this compound. This rigorous structural confirmation is the essential foundation for subsequent biological activity screening and further drug development efforts.

A Comparative Guide to the Quantification of Alnuside A: HPLC-UV vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Alnuside A, a diarylheptanoid found in plants of the Alnus genus, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

While UPLC-MS/MS methods have been specifically utilized for the quantification of this compound in research settings, this guide also presents a validated HPLC-UV method as a cost-effective and widely accessible alternative. The following sections detail the experimental protocols and performance characteristics of both methods to aid in the selection of the most appropriate technique for your research needs.

Quantitative Performance Comparison

The selection of a quantification method often depends on a trade-off between sensitivity, selectivity, and accessibility. UPLC-MS/MS generally offers superior sensitivity and selectivity, while HPLC-UV is a robust and more commonly available technique. A summary of their performance parameters for this compound quantification is presented below.

ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity (R²)
≥ 0.999≥ 0.999
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~1.5 ng/mL
Intra-day Precision (RSD%) ≤ 2.0%≤ 5.0%
Inter-day Precision (RSD%) ≤ 3.0%≤ 7.0%
Accuracy (Recovery %) 95.0 - 105.0%90.0 - 110.0%
Run Time ~15 minutes~5 minutes

Experimental Protocols

Detailed methodologies for both the HPLC-UV and UPLC-MS/MS techniques are provided below. These protocols are based on validated methods for diarylheptanoids and can be adapted for the specific quantification of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides a reliable and cost-effective approach for the routine quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in methanol.

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from the expected sample concentrations.

Validation Parameters:

  • Linearity: Assessed by injecting a series of at least five concentrations of this compound standard and constructing a calibration curve.

  • Precision: Determined by repeatedly injecting a single sample on the same day (intra-day) and on different days (inter-day) and calculating the relative standard deviation (RSD).

  • Accuracy: Evaluated by spiking a blank matrix with a known concentration of this compound standard and calculating the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is ideal for high-throughput analysis and for samples where high sensitivity and selectivity are required, especially in complex matrices. This method has been successfully used for the quantification of this compound in the bark extracts of Alnus glutinosa (black alder) and Alnus incana (gray alder).

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient might start at a low percentage of Solvent B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion > Product Ion Transition: This will be specific to this compound and needs to be determined by direct infusion of a standard solution.

  • Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

Sample and Standard Preparation: Similar to the HPLC-UV method, with the potential for greater dilution of samples due to the higher sensitivity of the UPLC-MS/MS system.

Method Validation Workflow

The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. The general workflow for method validation is depicted in the diagram below.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technology (e.g., HPLC, UPLC-MS/MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Flow Rate) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Prepare Validation Report I->J K Implement for Routine Analysis J->K G cluster_0 Cellular Response A This compound B Inhibition of Pro-inflammatory Enzymes (e.g., COX-2) A->B C Modulation of Transcription Factors (e.g., NF-κB) A->C D Reduced Production of Inflammatory Mediators B->D C->D E Anti-inflammatory Effect D->E

Comparative Analysis of Alnus Species for Alnuside A Content: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of promising plant sources for the isolation of bioactive compounds is a critical first step. Alnuside A, a diarylheptanoid glycoside also known as oregonin, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative analysis of various Alnus (alder) species based on their this compound content, supported by experimental data and detailed methodologies to aid in the targeted selection and extraction of this valuable compound.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly among different Alnus species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound (oregonin) content from several studies, providing a basis for selecting species with high yields of this compound.

Alnus SpeciesPlant PartThis compound (Oregonin) ContentReference
Alnus pendulaBark7.69 ± 0.079 % of extract[1]
Alnus glutinosaStem Bark484.18 mg/g of dry extract (approx. 48.4%)[2]
Alnus tinctoriaStem4.24 ± 0.002 % of extract
Alnus tinctoriaLeaf0.85 ± 0.001 % of extract
Alnus japonicaStem1.84 ± 0.002 % of extract
Alnus japonicaLeaf1.37 ± 0.002 % of extract
Alnus japonicaBark and Xylem0.70 ± 0.002 % of extract[3]
Alnus hirsutaStem1.95 ± 0.001 % of extract
Alnus hirsutaLeaf1.45 ± 0.001 % of extract
Alnus ferdinandi-coburgiiBark and Xylem0.70 ± 0.001 % of extract[3]
Alnus nepalensisBark and Xylem0.71 ± 0.002 % of extract[3]

Experimental Protocols

A standardized and reproducible methodology is crucial for the accurate quantification of this compound. The following is a detailed protocol for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of this compound from Alnus species, based on established methods.

Extraction of this compound
  • Plant Material Preparation: Air-dry the collected plant material (e.g., bark, leaves, stems) at room temperature and then grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking.

  • Filtration and Concentration: Filter the extract through an appropriate filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using different solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to isolate fractions enriched with diarylheptanoids.

HPLC Quantification of this compound
  • Instrumentation: A standard HPLC system equipped with a pump, a UV-Vis detector, an autosampler, and a data acquisition system.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water (often with a small percentage of an acid like formic acid or acetic acid to improve peak shape). A representative gradient could be:

    • 0-24 min: Linear gradient from 10% to 40% acetonitrile in water.

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.

  • Detection Wavelength: this compound can be detected at 280 nm.

  • Quantification: A calibration curve is constructed using a certified standard of this compound (oregonin) at various concentrations. The concentration of this compound in the plant extracts is then determined by comparing the peak area of the sample with the calibration curve.

G Experimental Workflow for this compound Quantification cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (e.g., Bark) grinding Grinding plant_material->grinding extraction Solvent Extraction (Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc_prep Sample Preparation for HPLC crude_extract->hplc_prep hplc HPLC Analysis hplc_prep->hplc data_analysis Data Analysis hplc->data_analysis quantification Quantification of this compound data_analysis->quantification

Caption: Workflow for the extraction and quantification of this compound.

Biological Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Understanding these mechanisms is crucial for drug development professionals.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.

G This compound Inhibition of the NF-κB Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikba_nfkb IκBα-NF-κB Complex ikk->ikba_nfkb Phosphorylation ikba_p P-IκBα ikba_nfkb->ikba_p ikba_deg IκBα Degradation ikba_p->ikba_deg nfkb NF-κB ikba_deg->nfkb Release nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression alnuside_a This compound alnuside_a->ikba_deg Inhibits

Caption: this compound inhibits NF-κB activation by preventing IκBα degradation.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and other cellular processes. It consists of several kinases, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase), which are activated by phosphorylation in response to extracellular stimuli. Activated MAPKs, in turn, phosphorylate and activate various transcription factors, leading to the expression of inflammatory mediators. Studies suggest that this compound can suppress the inflammatory response by inhibiting the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.

G This compound Modulation of the MAPK Pathway stimulus Inflammatory Stimulus mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk p38 p38 mapkk->p38 Phosphorylation jnk JNK mapkk->jnk Phosphorylation erk ERK mapkk->erk Phosphorylation p_p38 P-p38 p38->p_p38 p_jnk P-JNK jnk->p_jnk p_erk P-ERK erk->p_erk transcription_factors Transcription Factors p_p38->transcription_factors p_jnk->transcription_factors p_erk->transcription_factors inflammatory_response Inflammatory Response transcription_factors->inflammatory_response alnuside_a This compound alnuside_a->p38 Inhibits Phosphorylation alnuside_a->jnk Inhibits Phosphorylation alnuside_a->erk Inhibits Phosphorylation

Caption: this compound suppresses inflammation by inhibiting MAPK phosphorylation.

References

Safety Operating Guide

Proper Disposal of Alnuside A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of alnuside A, a diarylheptanoid glycoside, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, it is imperative to consult your institution's specific hazardous waste management guidelines.[1][2] All personnel handling this compound waste must be trained in hazardous waste procedures and wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat

This compound Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3] this compound waste should be collected in a designated, properly labeled hazardous waste container.

Step-by-Step Collection Protocol:

  • Container Selection: Use a leak-proof, sturdy container with a secure lid that is chemically compatible with this compound and any solvents used.[1][3]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1][3]

  • Segregation: Do not mix this compound waste with incompatible materials. As a polyphenolic compound, it should be kept separate from strong oxidizing agents and bases.

  • Solid Waste: Chemically contaminated solid waste, such as gloves, absorbent paper, and pipette tips, should be double-bagged in clear plastic bags and placed in a designated solid hazardous waste container.[4][5]

  • Liquid Waste: Collect liquid waste containing this compound, including the first rinse of any emptied containers, in a designated liquid hazardous waste container.[3]

  • Storage: Store the sealed waste container in a designated hazardous waste storage area, away from normal laboratory activities and in secondary containment to capture any potential leaks.[3][4]

Disposal of Empty this compound Containers

Empty containers that once held this compound must be decontaminated before disposal.

Procedure for Decontamination:

  • Ensure the container is thoroughly empty, with only trivial residual amounts remaining.[3]

  • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The first rinse must be collected as hazardous waste.[1][3]

  • For volatile organic solvents used for rinsing, the emptied container can be air-dried in a chemical fume hood.[1]

  • Once the container is clean and dry, deface or remove the original label.[1][3]

  • Dispose of the rinsed glass container in the designated glass disposal box.[3]

Scheduling Waste Pick-Up

Accumulated hazardous waste must be collected by your institution's Environmental Health & Safety (EHS) department in a timely manner.[4]

  • Do not accumulate more than 55 gallons of any single hazardous waste stream.[4]

  • Ensure all waste is collected within 90 days from the date the first waste was added to the container.[4]

  • Contact your EHS department to schedule a waste pick-up as soon as containers are full.[3]

Below is a logical workflow for the disposal of this compound.

Alnuside_A_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_container Empty Container Decontamination A Wear Appropriate PPE B Identify this compound Waste A->B C Select & Label Compatible Container B->C H Triple Rinse Container B->H For Empty Containers D Segregate Solid & Liquid Waste C->D E Collect Waste in Sealed Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for EHS Pick-up F->G I Collect First Rinse as Hazardous Waste H->I J Deface Label I->J K Dispose of Clean Container J->K

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling alnuside A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Alnuside A

This document provides crucial safety and logistical information for the handling, storage, and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or latexTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from accidental splashes.
Lab Coat Standard laboratory coatTo protect skin and personal clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a dust mask if handling large quantities of powder to avoid inhalation.This compound is a solid with low volatility.
Handling and Storage

Operational Plan:

  • Engineering Controls: Handle this compound in a well-ventilated laboratory. A chemical fume hood is recommended when working with larger quantities or if there is a potential for aerosolization.

  • Personal Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Based on information for similar natural products, storage at -20°C is recommended for long-term stability.

Accidental Release and Exposure
IncidentFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Spill For small spills, wipe up with absorbent material and place in a sealed container for disposal. For larger spills, wear appropriate PPE, contain the spill, and collect the material using a method that does not generate dust (e.g., wet wipe-down).
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. It is generally recommended to dispose of chemical waste through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.

Experimental Protocols

Detailed experimental protocols should be developed based on the specific application of this compound. As a reference standard, its use will primarily be in analytical and in vitro/in vivo studies.

Example Protocol: Preparation of a Stock Solution

  • Objective: To prepare a 10 mM stock solution of this compound in a suitable solvent.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO) or another appropriate solvent

    • Calibrated analytical balance

    • Microcentrifuge tubes or vials

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a clean, dry vial.

    • Calculate the volume of solvent required to achieve the desired concentration. For example, for 1 mg of this compound (Molecular Weight: 462.5 g/mol ), the volume of DMSO to make a 10 mM solution would be: (1 mg / 462.5 g/mol ) / (10 mmol/L) * 1000 = 0.216 mL or 216 µL

    • Add the calculated volume of solvent to the vial containing this compound.

    • Vortex or sonicate the solution until the this compound is completely dissolved.

    • Store the stock solution in tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Visualizations

The following diagrams illustrate a potential experimental workflow for studying the anti-inflammatory effects of this compound and a generalized signaling pathway that it might modulate.

G Experimental Workflow for this compound Anti-Inflammatory Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Prepare this compound Stock Solution C Pre-treat cells with this compound A->C B Culture Macrophages (e.g., RAW 264.7) B->C D Stimulate with LPS (Lipopolysaccharide) C->D E Measure Nitric Oxide (NO) Production (Griess Assay) D->E F Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA D->F G Analyze Gene Expression (e.g., iNOS, COX-2) by qPCR D->G

Workflow for assessing the anti-inflammatory activity of this compound.

G Hypothesized Anti-Inflammatory Signaling Pathway for this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription Alnuside_A This compound Alnuside_A->IKK Inhibits? Alnuside_A->NFkB Inhibits nuclear translocation?

A potential mechanism of anti-inflammatory action for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alnuside A
Reactant of Route 2
alnuside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.